6-Heptene-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
70353-50-3 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
hept-6-ene-2,5-dione |
InChI |
InChI=1S/C7H10O2/c1-3-7(9)5-4-6(2)8/h3H,1,4-5H2,2H3 |
InChI Key |
FSNYLYRQGAASLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Heptene-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
6-Heptene-2,5-dione, also known by its IUPAC name hept-6-ene-2,5-dione, is a dicarbonyl compound with the molecular formula C₇H₁₀O₂.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | hept-6-ene-2,5-dione | [1] |
| Molecular Formula | C₇H₁₀O₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| CAS Number | 70353-50-3 | [1] |
Proposed Synthesis Pathway
A viable synthetic route to this compound involves the acylation of a ketone enolate with an appropriate acyl halide. Specifically, the lithium enolate of acetone (B3395972) can be reacted with 3-butenoyl chloride. This approach is a standard method for the formation of 1,4-dicarbonyl compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetone
-
3-Butenoyl chloride
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine to the flask. Slowly add an equimolar amount of n-butyllithium dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of LDA.
-
Enolate Formation: To the freshly prepared LDA solution, add a solution of acetone in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. Stir the mixture for 1 hour at this temperature to allow for the complete formation of the lithium enolate of acetone.
-
Acylation Reaction: Slowly add a solution of 3-butenoyl chloride in anhydrous THF to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
Characterization Data
Spectroscopic Data
| Technique | Data | Source |
| ¹³C NMR | Spectral data available. | [1] |
| GC-MS | Mass spectral data available. | [1] |
| IR Spectroscopy | Vapor phase IR spectral data available. | [1] |
Detailed peak lists and spectra are often found in specialized databases and may require subscription access.
Experimental and Analytical Workflow
The overall workflow from synthesis to characterization is a critical process for ensuring the identity and purity of the target compound.
This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to optimize the proposed synthetic protocol and to perform thorough spectroscopic analysis to confirm the structure and purity of the final product.
References
Spectroscopic Profile of 6-Heptene-2,5-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the dicarbonyl compound 6-heptene-2,5-dione. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, offering a clear and concise reference for compound identification and characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Predicted chemical shifts based on structure analysis suggest the presence of signals for vinyl, methylene (B1212753), and methyl protons. The vinyl protons at the 6- and 7-positions would likely appear in the downfield region (around 5-6 ppm). The methylene protons at positions 3 and 4, situated between two carbonyl groups, would be expected in the range of 2.5-3.0 ppm. The methyl protons at position 1 would likely be the most upfield signal, around 2.2 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Based on the structure of this compound, seven distinct carbon signals are expected. The carbonyl carbons (C2 and C5) would be the most downfield, typically in the range of 200-210 ppm. The alkene carbons (C6 and C7) would appear around 120-140 ppm. The methylene carbons (C3 and C4) would be expected in the 30-40 ppm range, and the methyl carbon (C1) would be the most upfield signal, likely below 30 ppm.
Table 3: IR Spectroscopic Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
The IR spectrum of this compound is expected to show a strong, characteristic absorption band for the C=O stretching of the ketone functional groups, typically in the region of 1715-1725 cm⁻¹. Additionally, a medium intensity peak corresponding to the C=C stretching of the alkene group should be observable around 1640-1680 cm⁻¹. C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons would be present above and below 3000 cm⁻¹, respectively.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 43 | 100% | [CH₃CO]⁺ (Base Peak) |
| 55 | High | [CH₂=CHCO]⁺ |
| 27 | High | [C₂H₃]⁺ |
The mass spectrum of this compound is characterized by a base peak at m/z 43, corresponding to the stable acetyl cation. Other significant fragments at m/z 55 and 27 are also observed. The molecular ion peak [M]⁺ at m/z 126 may be of low intensity.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans is necessary.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and referenced to the TMS signal (0 ppm). Integration of the ¹H NMR signals provides the relative ratio of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a solution cell. For vapor-phase IR, the sample is heated to produce a vapor that is introduced into a gas cell.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or the solvent) is first collected. The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Processing: The detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
IUPAC name and CAS number for 6-heptene-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This technical guide provides a comprehensive overview of hept-6-ene-2,5-dione, a dicarbonyl compound with potential applications in chemical synthesis and research.
| Identifier | Value | Source |
| IUPAC Name | hept-6-ene-2,5-dione | PubChem[1] |
| CAS Number | 70353-50-3 | PubChem[1] |
| Molecular Formula | C₇H₁₀O₂ | PubChem[1] |
| Synonyms | 6-Heptene-2,5-dione, 3,6-Diketohept-1-ene | PubChem[1] |
Physicochemical and Spectral Data
The following table summarizes the key computed physicochemical and spectral properties of hept-6-ene-2,5-dione. This data is essential for its characterization, purification, and handling.
| Property | Value | Unit | Source |
| Molecular Weight | 126.15 | g/mol | PubChem[1] |
| Exact Mass | 126.068079557 | Da | PubChem[1] |
| Topological Polar Surface Area | 34.1 | Ų | PubChem[1] |
| Complexity | 136 | PubChem[1] | |
| XLogP3 | 0.1 | PubChem[1] | |
| Hydrogen Bond Donor Count | 0 | PubChem[1] | |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] | |
| Rotatable Bond Count | 3 | PubChem[1] |
Spectral Data:
| Spectrum Type | Key Peaks (m/z) | Source |
| Mass Spectrometry (GC-MS) | Data available, specific peaks not detailed in search results. | PubChem[1] |
| ¹³C NMR Spectroscopy | Data available. | PubChem[1] |
| Infrared Spectroscopy (Vapor Phase) | Data available. | PubChem[1] |
Synthesis Protocol: Photochemical [2+2] Cycloaddition (De Mayo Reaction)
The synthesis of hept-6-ene-2,5-dione can be achieved via a photochemical [2+2] cycloaddition between the enol form of acetylacetone (B45752) and ethylene, followed by a retro-aldol condensation. This process is a well-established method for the formation of 1,5-dicarbonyl compounds.[2]
Reaction Scheme:
Experimental Protocol:
-
Materials:
-
Acetylacetone (freshly distilled)
-
Ethene gas
-
A suitable solvent transparent to UV light (e.g., cyclohexane (B81311) or benzene)
-
High-pressure mercury lamp or other suitable UV light source
-
Photochemical reactor equipped with a gas inlet, stirrer, and cooling system
-
-
Procedure:
-
A solution of acetylacetone in the chosen solvent is prepared in the photochemical reactor.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes to prevent side reactions.
-
The reactor is cooled to a suitable temperature (e.g., 10-20 °C) to minimize the formation of byproducts.
-
While stirring vigorously, ethene gas is continuously bubbled through the solution.
-
The UV lamp is switched on to initiate the photochemical reaction. The irradiation is continued for a period determined by reaction monitoring (e.g., by GC-MS or TLC).
-
Upon completion, the UV lamp is switched off, and the ethene flow is stopped.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or column chromatography to isolate hept-6-ene-2,5-dione.
-
Potential Biological Activity and Signaling Pathways
Currently, there is no specific data available in the searched literature detailing the biological activity or associated signaling pathways of hept-6-ene-2,5-dione. However, its structural features as a γ,δ-unsaturated dicarbonyl compound suggest potential for biological relevance.
-
α,β-Unsaturated Carbonyl Moiety: Many compounds containing an α,β-unsaturated carbonyl system are known to be biologically active.[3][4] This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. This can lead to the modulation of various signaling pathways.[3]
-
Diarylpentanoid Analogue: Although not a diarylpentanoid itself, its five-carbon dione (B5365651) backbone is a core structural element of C5-curcuminoids. Diarylpentanoids exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[5]
Hypothetical Signaling Pathway Interaction:
Based on the reactivity of the α,β-unsaturated carbonyl moiety, a hypothetical interaction could involve the modulation of inflammatory pathways. For instance, it could potentially interact with key signaling proteins like NF-κB or Keap1, similar to other Michael acceptors.
Conclusion
Hept-6-ene-2,5-dione is a readily accessible 1,5-dicarbonyl compound via photochemical synthesis. While its specific biological functions remain to be elucidated, its structural similarity to known bioactive molecules suggests it as a candidate for further investigation in drug discovery and chemical biology. The provided data and protocols offer a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound. Further screening for biological activity is warranted to uncover its therapeutic potential.
References
- 1. This compound | C7H10O2 | CID 536915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 6-Heptene-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Heptene-2,5-dione is a dicarbonyl compound featuring both ketone functionalities and a terminal alkene. While specific experimental data for this compound is limited in publicly available literature, its structural motifs suggest a rich and versatile chemical reactivity. This guide provides a comprehensive overview of the predicted chemical properties and reactivity of this compound, drawing upon the established chemistry of analogous dicarbonyl and α,β-unsaturated carbonyl systems. Key predicted reactions include intramolecular aldol (B89426) condensation to form a cyclic β-hydroxy ketone and subsequent dehydration to a cyclohexenone derivative, Michael additions to this unsaturated system, and various other transformations characteristic of ketones and alkenes. The potential for these derivatives to exhibit biological activity is also explored, highlighting the relevance of this scaffold in medicinal chemistry and drug development.
Chemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₇H₁₀O₂ | Based on its chemical structure.[1] |
| Molecular Weight | 126.15 g/mol | Calculated from the molecular formula.[1] |
| IUPAC Name | Hept-6-ene-2,5-dione | Standard chemical nomenclature.[1] |
| CAS Number | 70353-50-3 | As registered in chemical databases.[1] |
| Boiling Point | Estimated to be in the range of 200-220 °C | Based on the boiling points of similar ketones and diones, such as 2,5-heptanedione (B155839) (208.3 °C) and 6-methyl-5-hepten-2-one (B42903) (173 °C).[2][3] |
| Melting Point | Not readily predictable; likely a liquid at room temperature | Aliphatic ketones with this molecular weight are often liquids at room temperature.[2] |
| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents. | The presence of two polar carbonyl groups would confer some water solubility, but the seven-carbon backbone would limit it. Solubility in organic solvents like ethanol, ether, and acetone (B3395972) is expected to be good.[2] |
| Appearance | Likely a colorless to pale yellow liquid. | Based on the appearance of similar aliphatic ketones.[2] |
Spectroscopic Data:
While a full experimental spectrum for this compound is not available, key expected spectroscopic features can be predicted:
-
¹H NMR: Signals corresponding to the vinyl protons (CH=CH₂), protons alpha to the carbonyl groups, and the methyl protons.
-
¹³C NMR: Resonances for the two carbonyl carbons, the alkene carbons, and the aliphatic carbons.
-
IR Spectroscopy: Characteristic strong absorption bands for the C=O stretching of the ketone groups (around 1715 cm⁻¹) and the C=C stretching of the alkene (around 1640 cm⁻¹).[1]
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for ketones.[1]
Chemical Reactivity
The reactivity of this compound is dictated by the interplay of its three functional groups: two ketones and a terminal alkene. The most significant predicted reaction is an intramolecular cyclization, leading to the formation of a six-membered ring.
Intramolecular Aldol Condensation
In the presence of a base or acid catalyst, 1,5-dicarbonyl compounds like this compound are expected to undergo a facile intramolecular aldol condensation.[4][5] This reaction involves the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone. The resulting β-hydroxy ketone can then undergo dehydration to form a stable α,β-unsaturated cyclic ketone.
Caption: Predicted pathway for the intramolecular aldol condensation of this compound.
The expected product of this reaction is primarily 3-methylcyclohex-2-en-1-one, a thermodynamically stable α,β-unsaturated ketone. The terminal alkene of the starting material would likely isomerize under the reaction conditions.
This is a generalized protocol based on similar reactions, as a specific one for this compound is not available.
-
Reaction Setup: A solution of the 1,5-diketone (e.g., 2,6-heptanedione) in an appropriate solvent (e.g., ethanol, methanol, or a mixture with water) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[6][7]
-
Catalyst Addition: A catalytic amount of a base (e.g., sodium hydroxide, potassium hydroxide, sodium ethoxide) or an acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added to the solution.[6][7]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux to drive the condensation and dehydration steps. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Workup: Upon completion, the reaction is cooled to room temperature and neutralized. The product is then extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield the corresponding cyclohexenone.[7]
Reactivity of the Cyclohexenone Product
The resulting 3-methylcyclohex-2-en-1-one is an α,β-unsaturated ketone, a versatile intermediate in organic synthesis. Its reactivity is characterized by additions to the conjugated system.
The β-carbon of the cyclohexenone ring is electrophilic due to conjugation with the carbonyl group. This makes it susceptible to attack by soft nucleophiles in a Michael or 1,4-conjugate addition.[8][9][10] A wide range of nucleophiles can be employed, including enolates, Gilman reagents (organocuprates), amines, and thiols.
Caption: General workflow for the Michael addition to the cyclohexenone product.
This is a generalized protocol.
-
Reaction Setup: The cyclohexenone derivative is dissolved in a suitable aprotic solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (typically -78 °C or 0 °C).
-
Nucleophile Addition: The nucleophile (e.g., a solution of a Gilman reagent or an enolate) is added dropwise to the cooled solution of the cyclohexenone.[11]
-
Reaction Monitoring: The reaction is stirred at the low temperature for a specified period, and the progress is monitored by TLC.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Other Potential Reactions
-
Reactions of the Ketone Carbonyls: The carbonyl groups can undergo standard ketone reactions such as reduction to alcohols (e.g., with NaBH₄), reductive amination, and Wittig reactions.
-
Reactions of the Alkene: The terminal double bond can participate in reactions such as hydrogenation, halogenation, and epoxidation, provided that these reactions are performed under conditions that do not favor the intramolecular aldol condensation.
Potential Biological Activity and Relevance in Drug Development
While there is no specific biological activity reported for this compound itself, its cyclized product, a cyclohexenone derivative, belongs to a class of compounds with a wide range of documented biological activities.[12][13][14] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins.[14] This covalent modification can modulate the activity of various enzymes and signaling pathways.
Cyclohexenone derivatives have been reported to exhibit a variety of biological effects, including:
-
Anticancer activity: Many natural and synthetic cyclohexenones show cytotoxicity against various cancer cell lines.[13][14]
-
Anti-inflammatory effects: Some derivatives have been shown to inhibit inflammatory pathways.[15][16]
-
Antimicrobial and antifungal properties: The cyclohexenone scaffold is present in some compounds with antibacterial and antifungal activity.[17][18]
The potential for this compound to serve as a precursor to biologically active cyclohexenone derivatives makes it a molecule of interest for medicinal chemistry and drug discovery programs. The synthesis of a library of derivatives from this starting material could lead to the identification of novel therapeutic agents.[19]
Conclusion
This compound is a structurally interesting dicarbonyl compound with significant potential for synthetic transformations, most notably intramolecular aldol condensation to yield a valuable cyclohexenone intermediate. While direct experimental data on its properties and reactivity are scarce, a robust understanding of its chemical behavior can be inferred from the well-established chemistry of related compounds. The resulting cyclohexenone scaffold is a privileged structure in medicinal chemistry, suggesting that this compound could serve as a valuable starting material for the development of new therapeutic agents. Further experimental investigation into the synthesis, properties, and reactivity of this compound is warranted to fully explore its potential in organic synthesis and drug discovery.
References
- 1. This compound | C7H10O2 | CID 536915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyl-5-hepten-2-one | C8H14O | CID 9862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. amherst.edu [amherst.edu]
- 7. chemistry-online.com [chemistry-online.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Michael Addition [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. ppor.azjm.org [ppor.azjm.org]
- 13. researchgate.net [researchgate.net]
- 14. bohrium.com [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijsr.net [ijsr.net]
- 18. SYNTHESIS AND CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME CYCLOHEXENONE DERIVATAVES FROM 2-ACETYL PYROL | EUROPEAN JOURNAL OF MODERN MEDICINE AND PRACTICE [inovatus.es]
- 19. pubs.acs.org [pubs.acs.org]
6-Heptene-2,5-dione: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Heptene-2,5-dione, a bifunctional γ-dicarbonyl compound, serves as a pivotal precursor in the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds. Its unique structural framework, featuring two carbonyl groups in a 1,4-relationship and a terminal alkene, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in constructing valuable molecular architectures such as cyclopentenones, furans, and pyrroles. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its practical application in research and development.
Introduction
The strategic importance of 1,4-dicarbonyl compounds in organic synthesis is well-established, primarily due to their propensity to undergo cyclization reactions to form five-membered rings. This compound emerges as a particularly interesting building block within this class, offering multiple reactive sites for sequential or tandem functionalization. The presence of the terminal double bond provides an additional handle for further molecular elaboration, making it a valuable tool in the synthesis of complex natural products and pharmaceutical intermediates. This document outlines the core synthetic pathways originating from this compound, providing a technical resource for chemists engaged in synthetic methodology development and target-oriented synthesis.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized in the table below. While experimental spectroscopic data is not widely available, computed data provides valuable insights into its structural characteristics.[1]
| Property | Value |
| Molecular Formula | C₇H₁₀O₂ |
| Molecular Weight | 126.15 g/mol [1] |
| IUPAC Name | hept-6-ene-2,5-dione[1] |
| CAS Number | 70353-50-3[1] |
| Appearance | Not reported (likely a liquid) |
| Boiling Point | Not reported |
| Density | Not reported |
| XLogP3 | 0.1[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Rotatable Bond Count | 3[1] |
| Topological Polar Surface Area | 34.1 Ų[1] |
Note: Most physical properties are computed and have not been experimentally verified.
Synthesis of this compound
A definitive, high-yield synthesis of this compound is not extensively documented in the literature. However, a plausible and established route for a structurally similar saturated analogue, heptane-2,6-dione, involves the reaction of diketene (B1670635) with formaldehyde (B43269). This suggests a potential synthetic strategy that could be adapted for the synthesis of the unsaturated target molecule.
Proposed Synthesis from Diketene and Acrolein
A potential synthetic route to this compound could involve a modification of the known synthesis of heptane-2,6-dione. By replacing formaldehyde with acrolein, the desired vinyl group could be introduced.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Core Synthetic Applications
The synthetic utility of this compound lies in its ability to serve as a precursor to five-membered carbocycles and heterocycles through well-established cyclization reactions.
Intramolecular Aldol (B89426) Condensation: Synthesis of Cyclopentenones
One of the most powerful applications of 1,4-dicarbonyl compounds is their conversion to cyclopentenone derivatives via an intramolecular aldol condensation. This reaction is a cornerstone in the synthesis of jasmonoid fragrances and other biologically active molecules. In the case of this compound, this cyclization would yield 3-methyl-5-vinylcyclopent-2-en-1-one, a valuable synthon.
Reaction Pathway:
Figure 2: Intramolecular aldol condensation of this compound.
Paal-Knorr Synthesis: Access to Furans and Pyrroles
The Paal-Knorr synthesis is a classical and highly efficient method for the synthesis of substituted furans and pyrroles from 1,4-dicarbonyl compounds.[2]
In the presence of an acid catalyst, this compound can be readily converted to 2-methyl-5-(prop-1-en-2-yl)furan.
Reaction Pathway:
Figure 3: Paal-Knorr furan (B31954) synthesis from this compound.
By reacting this compound with a primary amine or ammonia (B1221849), substituted pyrroles can be synthesized. This reaction is highly versatile and allows for the introduction of various substituents on the nitrogen atom.
Reaction Pathway:
Figure 4: Paal-Knorr pyrrole (B145914) synthesis from this compound.
Experimental Protocols
The following are representative experimental protocols for key transformations analogous to those of this compound, based on literature procedures for similar substrates.
General Procedure for Intramolecular Aldol Condensation
This protocol is adapted from the synthesis of dihydrojasmone.
To a solution of the 1,4-dicarbonyl compound (1.0 eq) in ethanol (B145695) is added a 2 M aqueous solution of sodium hydroxide (B78521) (1.5 eq). The mixture is heated at reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Quantitative Data for an Analogous Reaction (Synthesis of Dihydrojasmone):
| Reactant | Product | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Undecane-2,5-dione | Dihydrojasmone | NaOH | Ethanol/H₂O | 4 | Reflux | 75 |
General Procedure for Paal-Knorr Furan Synthesis
This is a general procedure for the acid-catalyzed cyclization of 1,4-dicarbonyls.
The 1,4-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent such as toluene (B28343) or acetic acid. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid like zinc chloride) is added. The mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus, until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by distillation or chromatography.
Quantitative Data for an Analogous Reaction:
| Reactant | Product | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Hexane-2,5-dione | 2,5-Dimethylfuran | p-TsOH | Toluene | 2 | 110 | >90 |
General Procedure for Paal-Knorr Pyrrole Synthesis
This protocol is a general method for the synthesis of N-substituted pyrroles.
A mixture of the 1,4-dicarbonyl compound (1.0 eq) and a primary amine (1.1 eq) in a solvent such as ethanol or acetic acid is heated at reflux for 2-8 hours. For the synthesis of N-unsubstituted pyrroles, ammonium (B1175870) acetate (B1210297) or aqueous ammonia can be used. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude pyrrole is then purified by column chromatography or distillation.
Quantitative Data for an Analogous Reaction:
| Reactant 1 | Reactant 2 | Solvent | Time (h) | Temp (°C) | Product | Yield (%) |
| Hexane-2,5-dione | Aniline | Acetic Acid | 3 | 118 | 1-Phenyl-2,5-dimethylpyrrole | 85-95 |
| Hexane-2,5-dione | Ammonium Acetate | Ethanol | 5 | 78 | 2,5-Dimethylpyrrole | 70-80 |
Application in Natural Product Synthesis
The cyclopentenone core, readily accessible from this compound, is a key structural motif in the jasmonoid family of plant hormones, which includes jasmonic acid and methyl jasmonate. These compounds and their derivatives are widely used in the fragrance and flavor industry. The synthesis of dihydrojasmone, a valuable fragrance component, from a 1,4-dicarbonyl precursor highlights the potential of this compound in this field. The vinyl substituent in the cyclopentenone derived from this compound offers a strategic point for further functionalization to access more complex jasmonate analogues.
Synthetic Workflow towards Jasmonate Analogs:
References
An In-depth Technical Guide to the Intramolecular Cyclization Potential of 1,4-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the intramolecular cyclization reactions of 1,4-dicarbonyl compounds, a cornerstone of heterocyclic chemistry with significant implications for pharmaceutical research and development. The document details the mechanisms, experimental protocols, and quantitative data for the synthesis of key five-membered heterocycles—furans, pyrroles, and thiophenes—via the Paal-Knorr synthesis. Additionally, it explores the intramolecular aldol (B89426) condensation pathway leading to the formation of cyclopentenone derivatives. The guide is structured to serve as a practical resource for scientists engaged in synthetic organic chemistry and drug discovery, offering detailed methodologies, comparative data, and visual representations of reaction pathways to facilitate experimental design and optimization.
Introduction
1,4-Dicarbonyl compounds are versatile intermediates in organic synthesis, primarily due to their propensity to undergo intramolecular cyclization to form a variety of five-membered ring systems. This reactivity is of paramount importance in the synthesis of heterocycles and carbocycles that form the core scaffolds of numerous natural products and pharmaceutically active compounds. The strategic positioning of the two carbonyl groups allows for a range of cyclization pathways, dictated by the reaction conditions and the nature of the attacking nucleophile.
The most prominent of these transformations is the Paal-Knorr synthesis , a classical method for the preparation of furans, pyrroles, and thiophenes.[1][2][3] This reaction, first reported in the 1880s, remains a highly valuable synthetic tool due to its reliability and versatility.[2] The synthesis of furans is typically achieved under acidic conditions, while the formation of pyrroles involves the condensation with a primary amine or ammonia (B1221849).[2][4] Thiophene (B33073) synthesis requires a sulfurating agent, such as phosphorus pentasulfide or Lawesson's reagent.[1][5][6]
In the absence of an external nucleophile, 1,4-dicarbonyl compounds can undergo an intramolecular aldol condensation under basic or acidic conditions to yield cyclopentenone derivatives.[7][8][9] These cyclic enones are also valuable building blocks in the synthesis of complex molecules, including prostaglandins (B1171923) and steroids.[10][11]
The scope of these cyclization reactions has been significantly expanded through the development of modern synthetic methodologies, including the use of microwave irradiation to accelerate reaction rates and improve yields, and the application of various Lewis and Brønsted acid catalysts to enhance efficiency and selectivity.[12][13][14] This guide will provide a detailed exploration of these classical and contemporary approaches, with a focus on practical application in a research setting.
Reaction Mechanisms and Pathways
The intramolecular cyclization of 1,4-dicarbonyl compounds can proceed through several distinct mechanisms, primarily the Paal-Knorr synthesis for heterocycle formation and the intramolecular aldol condensation for carbocycle formation.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is the most widely used method for converting 1,4-dicarbonyls into furans, pyrroles, and thiophenes.[3] The core of the mechanism involves the nucleophilic attack of an enol or enolate on the second carbonyl group, followed by dehydration to form the aromatic heterocycle.
The synthesis of furans from 1,4-dicarbonyl compounds is typically carried out in the presence of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.[2][15] The mechanism proceeds as follows:
-
Protonation: One of the carbonyl oxygens is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
-
Enolization: The second carbonyl group tautomerizes to its enol form.
-
Intramolecular Attack: The nucleophilic enol attacks the protonated carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal intermediate.
-
Dehydration: The hemiacetal undergoes two successive dehydration steps to eliminate two molecules of water and form the stable aromatic furan (B31954) ring.[2][16]
The synthesis of pyrroles involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine, often in the presence of a weak acid.[2][4] The mechanism is analogous to furan synthesis, with the nitrogen of the amine acting as the initial nucleophile.
-
Imine/Enamine Formation: The amine reacts with one of the carbonyl groups to form an imine or enamine intermediate.
-
Intramolecular Attack: The nitrogen or the enamine carbon attacks the second carbonyl group to form a five-membered ring intermediate.
-
Dehydration: The cyclic intermediate then eliminates two molecules of water to yield the aromatic pyrrole.[2]
The preparation of thiophenes from 1,4-dicarbonyl compounds requires a sulfurating agent, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most common.[1][5][6] These reagents convert the carbonyl groups into thiocarbonyls, which then undergo cyclization.
-
Thionation: The sulfurating agent reacts with the 1,4-dicarbonyl compound to replace one or both oxygen atoms with sulfur, forming a thioketone intermediate.
-
Enethiol Formation: The thioketone can tautomerize to an enethiol.
-
Intramolecular Attack and Dehydration: The enethiol sulfur attacks the remaining carbonyl or thiocarbonyl group, followed by dehydration to form the thiophene ring.[1]
Intramolecular Aldol Condensation
In the presence of a base or acid, 1,4-dicarbonyl compounds can undergo an intramolecular aldol condensation to form five-membered carbocycles.[7][8]
-
Enolate Formation: A base abstracts an α-proton from one of the carbonyl groups to form an enolate.
-
Intramolecular Attack: The nucleophilic enolate attacks the carbonyl carbon of the other carbonyl group, forming a five-membered ring and a β-hydroxy ketone (the aldol addition product).
-
Dehydration: Under the reaction conditions, the β-hydroxy ketone readily dehydrates to form a stable, conjugated α,β-unsaturated ketone, known as a cyclopentenone.[7][9]
Data Presentation: Quantitative Analysis of Cyclization Reactions
The efficiency of the intramolecular cyclization of 1,4-dicarbonyl compounds is influenced by various factors, including the substrate, catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from the literature for the synthesis of furans, pyrroles, thiophenes, and cyclopentenones.
Table 1: Synthesis of Furans via Paal-Knorr Cyclization
| 1,4-Dicarbonyl Compound | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | p-TsOH | Toluene (B28343) | Reflux | 3 h | 85 | [2] |
| 1,4-Diphenylbutane-1,4-dione | H₂SO₄ | Acetic Acid | 100 | 1 h | 90 | [15] |
| 3-Methylhexane-2,5-dione | Amberlyst-15 | None | 120 (MW) | 10 min | 92 | [13] |
| Acetonylacetone | TiCl₄ | CH₂Cl₂ | rt | 30 min | 95 | [17] |
Table 2: Synthesis of Pyrroles via Paal-Knorr Cyclization
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline (B41778) | Acetic Acid | Ethanol (B145695) | Reflux | 2 h | 91 | [4] |
| Hexane-2,5-dione | Benzylamine | None | None (MW) | 150 | 5 min | 95 | [12][13] |
| 1-Phenylpentane-1,4-dione | p-Toluidine | I₂ | None | rt | 15 min | 94 | [18] |
| Acetonylacetone | Ammonium Carbonate | None | None | 100-115 | 1.5-2 h | 81-86 | [19] |
Table 3: Synthesis of Thiophenes via Paal-Knorr Cyclization
| 1,4-Dicarbonyl Compound | Sulfurating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | P₄S₁₀ | Toluene | Reflux | 2 h | 75 | [1] |
| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Xylene | Reflux | 4 h | 88 | [1] |
| Hexane-2,5-dione | Lawesson's Reagent | Toluene (MW) | 150 | 15 min | 85 | [12][13] |
Table 4: Synthesis of Cyclopentenones via Intramolecular Aldol Condensation
| 1,4-Dicarbonyl Compound | Base/Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Hexane-2,5-dione | NaOH | Water/Ethanol | 100 | 1 h | 85 | [7][9] |
| 1-Phenylpentane-1,4-dione | KOH | Ethanol | Reflux | 3 h | 78 | [20] |
| Heptane-2,6-dione | NaOEt | Ethanol | 25 | 24 h | 70 | [8] |
Experimental Protocols
This section provides detailed experimental methodologies for key intramolecular cyclization reactions of 1,4-dicarbonyl compounds.
General Experimental Workflow
A typical experimental workflow for these cyclization reactions involves the following steps:
Synthesis of 2,5-Dimethylfuran (B142691) (Paal-Knorr Furan Synthesis)
Materials:
-
Hexane-2,5-dione (acetonylacetone)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add hexane-2,5-dione (10.0 g, 87.6 mmol) and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.5 g, 2.9 mmol).
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford 2,5-dimethylfuran as a colorless liquid.
Synthesis of 1-Phenyl-2,5-dimethylpyrrole (Paal-Knorr Pyrrole Synthesis)
Materials:
-
Hexane-2,5-dione
-
Aniline
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
In a round-bottom flask, dissolve hexane-2,5-dione (5.7 g, 50 mmol) and aniline (4.65 g, 50 mmol) in ethanol (50 mL).
-
Add glacial acetic acid (3 mL) to the mixture.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into cold water (200 mL).
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1-phenyl-2,5-dimethylpyrrole.
Synthesis of 2,5-Dimethylthiophene (Paal-Knorr Thiophene Synthesis)
Materials:
-
Hexane-2,5-dione
-
Lawesson's reagent
-
Toluene
-
Round-bottom flask, reflux condenser, heating mantle
-
Caution: This reaction should be performed in a well-ventilated fume hood as it may produce toxic hydrogen sulfide (B99878) gas.[5]
Procedure:
-
To a round-bottom flask, add hexane-2,5-dione (11.4 g, 100 mmol) and toluene (150 mL).
-
Add Lawesson's reagent (20.2 g, 50 mmol) in portions to the stirred solution.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and filter to remove any solid byproducts.
-
Wash the filtrate with 10% sodium hydroxide (B78521) solution (2 x 50 mL) and then with water (50 mL).
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the residue by vacuum distillation to yield 2,5-dimethylthiophene.
Synthesis of 3-Methylcyclopent-2-en-1-one (Intramolecular Aldol Condensation)
Materials:
-
Hexane-2,5-dione
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Round-bottom flask, reflux condenser, heating mantle
Procedure:
-
Prepare a 5% aqueous solution of sodium hydroxide.
-
In a round-bottom flask, dissolve hexane-2,5-dione (11.4 g, 100 mmol) in a mixture of ethanol (50 mL) and water (50 mL).
-
Add the 5% NaOH solution (20 mL) to the flask.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation to obtain 3-methylcyclopent-2-en-1-one.
Conclusion
The intramolecular cyclization of 1,4-dicarbonyl compounds represents a powerful and versatile strategy for the synthesis of a wide range of five-membered heterocyclic and carbocyclic systems. The Paal-Knorr synthesis and the intramolecular aldol condensation are robust and reliable reactions that continue to be widely employed in both academic and industrial research. Modern advancements, such as the use of microwave-assisted synthesis and novel catalytic systems, have further enhanced the efficiency and scope of these transformations. This guide provides a foundational understanding and practical framework for researchers to utilize these important reactions in the design and synthesis of novel molecules with potential applications in drug development and materials science. Further exploration into asymmetric variations and the development of more sustainable and atom-economical protocols will undoubtedly continue to be a fruitful area of research.
References
- 1. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Robinson annulation - Wikipedia [en.wikipedia.org]
- 11. Robinson Annulation | ChemTalk [chemistrytalk.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Robinson Annulation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 19. Thiophene synthesis [organic-chemistry.org]
- 20. Cyclopentenone synthesis [organic-chemistry.org]
The Discovery and Envisioned Synthesis of 6-Heptene-2,5-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The De Mayo Reaction: A Plausible Route to 1,5-Diketones
The synthesis of 1,5-dicarbonyl compounds, such as 6-heptene-2,5-dione, is classically achieved through the De Mayo reaction . First reported by Paul de Mayo in 1962, this photochemical reaction involves a [2+2] cycloaddition between the enol form of a β-dicarbonyl compound and an alkene.[1][2] The resulting cyclobutanol (B46151) intermediate is unstable and undergoes a retro-aldol reaction to yield the desired 1,5-diketone.[1] The reaction of acetylacetone (B45752) with various alkenes to produce substituted heptanediones has been described, making this a highly likely method for the synthesis of this compound.[2]
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | PubChem |
| Molecular Weight | 126.15 g/mol | PubChem |
| IUPAC Name | hept-6-ene-2,5-dione | PubChem |
| CAS Number | 70353-50-3 | PubChem |
| XLogP3 | 0.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 126.068079557 Da | PubChem |
| Topological Polar Surface Area | 34.1 Ų | PubChem |
Note: The data presented in this table is computationally derived and sourced from the PubChem database.
Experimental Protocol: De Mayo Reaction for the Synthesis of this compound
The following is a generalized experimental protocol for the synthesis of this compound via the De Mayo reaction between acetylacetone and ethylene (B1197577). This protocol is based on general descriptions of the De Mayo reaction and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Acetylacetone (freshly distilled)
-
Ethylene gas
-
A suitable organic solvent (e.g., cyclohexane, tert-butanol)
-
High-pressure mercury lamp or other suitable UV light source
-
Photoreactor equipped with a gas inlet, cooling system, and a quartz immersion well
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: A solution of freshly distilled acetylacetone in the chosen solvent is prepared in the photoreactor. The concentration should be optimized, but a starting point of 0.1-0.5 M is suggested. The solution is then thoroughly deoxygenated by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes, as oxygen can quench the excited state of the enol.
-
Initiation of Reaction: While maintaining a slow, continuous stream of ethylene gas through the solution, the UV lamp is turned on. The reaction mixture is irradiated with UV light, and the temperature is maintained at a controlled, low temperature using the cooling system to minimize side reactions.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of acetylacetone and the formation of the product.
-
Workup: Once the reaction is deemed complete, the UV lamp is turned off, and the ethylene gas flow is stopped. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the this compound from unreacted starting material and any byproducts.
-
Characterization: The structure and purity of the isolated product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Reaction Pathway and Workflow
The synthesis of this compound via the De Mayo reaction proceeds through a well-defined photochemical pathway. The following diagrams illustrate the key steps in this synthesis.
References
The Core Chemistry of 1,4-Diones: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthesis, Reactivity, and Therapeutic Potential of 1,4-Dicarbonyl Compounds
Introduction
1,4-Dicarbonyl compounds, commonly known as 1,4-diones, are a pivotal class of organic molecules characterized by the presence of two carbonyl groups separated by a two-carbon linker. This structural motif imparts a unique reactivity profile, making them highly valuable intermediates in organic synthesis. Their synthetic versatility is underscored by their role as precursors to a wide array of five-membered heterocycles, including furans, pyrroles, and thiophenes, which are core structures in numerous natural products and pharmaceuticals.[1] The synthesis of 1,4-diones itself presents a unique challenge to chemists due to the inherent polarity mismatch of potential starting materials.[2] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of 1,4-diones, with a particular focus on their relevance to drug discovery and development.
Synthesis of 1,4-Diones
The construction of the 1,4-dicarbonyl framework is a significant synthetic endeavor. Various methods have been developed to overcome the challenges associated with their preparation, ranging from classical approaches to modern catalytic strategies.
Key Synthetic Methodologies
Several key strategies have emerged for the efficient synthesis of 1,4-diones:
-
Stetter Reaction: This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophilic catalyst such as a thiazolium salt or an N-heterocyclic carbene (NHC).[3][4] It is a powerful tool for the formation of a carbon-carbon bond to generate the 1,4-dione skeleton.[3]
-
Oxidative Coupling of Enolates: The oxidative dimerization of enolates provides a direct route to symmetrical 1,4-diones. This method often employs transition metal oxidants to facilitate the coupling process.
-
Hydrolysis of Heterocyclic Precursors: Certain five-membered heterocycles, such as furans, can be oxidatively cleaved to yield 1,4-diones. This approach can be particularly useful when the corresponding furan (B31954) is readily available.
-
From α,β-Unsaturated Ketones: The Michael addition of an enolate to an α,β-unsaturated ketone is a classic and widely used method for the synthesis of 1,4-diones.[5][6]
Experimental Protocols
General Procedure for the Synthesis of 1,4-Diketones via Stetter Reaction: [4]
To a solution of the aldehyde (1.0 equiv) and the α,β-unsaturated ketone (1.2 equiv) in a suitable solvent (e.g., DMSO), is added the thiazolium salt catalyst (0.1 equiv) and a base (e.g., triethylamine, 1.5 equiv). The reaction mixture is stirred at room temperature for 24-48 hours. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-diketone.
Synthesis of 2-Cyclohexene-1,4-dione: [7]
A solution of 1,4-benzoquinone (B44022) (1.0 mol) in dichloromethane (B109758) is cooled to 0°C. Cyclopentadiene (0.52 mol) is added dropwise while maintaining the temperature below 8°C. The resulting Diels-Alder adduct is then reduced with zinc dust in acetic acid. The intermediate is subjected to pyrolysis to yield 2-cyclohexene-1,4-dione.
Reactivity of 1,4-Diones
The characteristic arrangement of the two carbonyl groups in 1,4-diones dictates their reactivity, making them versatile substrates for a variety of chemical transformations.
Paal-Knorr Synthesis of Heterocycles
The most prominent reaction of 1,4-diones is the Paal-Knorr synthesis, a powerful method for the preparation of substituted furans, pyrroles, and thiophenes.[1] This acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound is a cornerstone of heterocyclic chemistry.[1][8]
-
Furan Synthesis: Treatment of a 1,4-dione with an acid catalyst, such as sulfuric acid or phosphoric acid, leads to the formation of a furan.[1][9][10] The reaction proceeds through the enolization of one carbonyl group, followed by nucleophilic attack on the other protonated carbonyl, and subsequent dehydration.[1]
-
Pyrrole Synthesis: The reaction of a 1,4-dione with a primary amine or ammonia (B1221849) yields a pyrrole.[1][11] This variation of the Paal-Knorr synthesis is typically carried out under neutral or weakly acidic conditions.[11]
-
Thiophene (B33073) Synthesis: The conversion of a 1,4-dione to a thiophene is achieved by heating with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[1]
Caption: The Paal-Knorr synthesis of furans, pyrroles, and thiophenes from 1,4-diones.
Other Important Reactions
Beyond the Paal-Knorr synthesis, 1,4-diones participate in a range of other synthetically useful reactions:
-
Michael Addition: The enolates of 1,4-diones can act as Michael donors, adding to α,β-unsaturated carbonyl compounds to form more complex structures.[5][6][12][13][14]
-
Wittig Reaction: The carbonyl groups of 1,4-diones can undergo olefination via the Wittig reaction, converting one or both carbonyls into carbon-carbon double bonds.[15][16][17][18] This provides a route to dienes and other unsaturated systems.
-
Intramolecular Aldol (B89426) Condensation: Under basic conditions, 1,4-diones can undergo intramolecular aldol condensation to form five-membered carbocyclic rings.
Applications in Drug Development
The structural motifs accessible from 1,4-diones are prevalent in a multitude of biologically active molecules, making them highly relevant to the field of drug discovery and development.
1,4-Diones as Pharmacophores
Derivatives of 1,4-diones have demonstrated a broad spectrum of biological activities, including:
-
Anticancer Activity: Naphthalene-1,4-dione analogues have been evaluated as potential anticancer agents.[19] Some cyclohexa-2,5-diene-1,4-dione-based compounds have also shown antiproliferative effects.[20]
-
Antimicrobial Activity: Certain 1,4-dione derivatives have exhibited antimycobacterial properties, highlighting their potential in the development of new tuberculosis treatments.[21]
-
Enzyme Inhibition: 1,2,4-Thiadiazolidin-3,5-diones, which can be synthesized from related precursors, have been identified as inhibitors of cysteine proteases.[22] Additionally, derivatives of cyclohexane-1,3-dione, structurally related to 1,4-diones, have been investigated as Pim-1 kinase inhibitors for the treatment of prostate cancer.[23]
Caption: A generalized workflow for the development of drugs derived from 1,4-diones.
Signaling Pathway Inhibition
The therapeutic effects of 1,4-dione derivatives are often attributed to their ability to modulate specific signaling pathways. For instance, the inhibition of cysteine proteases by 1,2,4-thiadiazolidin-3,5-dione derivatives can disrupt viral replication or other pathological processes.[22]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scribd.com [scribd.com]
- 19. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 20. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Intramolecular Pauson-Khand Reaction of an Enedione-Derived Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that efficiently constructs α,β-cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a metal carbonyl complex.[1][2][3] This reaction has found broad application in the synthesis of complex organic molecules and natural products due to its ability to create multiple new bonds and stereocenters in a single step.[4][5] The intramolecular version of the Pauson-Khand reaction is particularly valuable, offering high regio- and stereoselectivity in the formation of fused bicyclic systems.[2][6]
This document provides a detailed protocol for the intramolecular Pauson-Khand reaction of a substrate structurally related to 6-heptene-2,5-dione. It is important to note that this compound itself is not a direct substrate for the classical Pauson-Khand reaction as it lacks the requisite alkyne functionality. The following protocol is presented for a model enyne substrate that could be synthesized from this compound, for instance, through olefination of one of the ketone functionalities to introduce a terminal alkyne.
Reaction Principle and Mechanism
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl-alkyne complex.[1][2] This is followed by the coordination of the alkene. A subsequent migratory insertion of the alkene into a cobalt-carbon bond forms a metallacyclopentane intermediate.[1][7] Carbonyl insertion then expands the ring to a six-membered metallacycle, which upon reductive elimination, yields the cyclopentenone product and regenerates the cobalt catalyst.[6][8] The use of promoters, such as N-oxides, can facilitate the reaction by promoting CO dissociation, which is often the rate-limiting step.[1]
Experimental Protocol: Intramolecular Pauson-Khand Reaction of a Model Enyne
This protocol describes a general procedure for the intramolecular cyclization of a 1,6-enyne substrate using dicobalt octacarbonyl.
Materials:
-
1,6-enyne substrate (e.g., a derivative of this compound)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO)
-
Anhydrous solvent (e.g., Dichloromethane (B109758) (DCM) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the 1,6-enyne substrate (1.0 eq) in anhydrous dichloromethane (to a concentration of 0.05 M).
-
Complexation: To this solution, add dicobalt octacarbonyl (1.1 eq) in one portion. The solution will typically change color to dark red or brown. Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the cobalt-alkyne complex.
-
Promotion and Cyclization: Add N-Methylmorpholine N-oxide (NMO) (3-6 eq) to the reaction mixture. The addition of the N-oxide promoter often results in gas evolution (CO₂).
-
Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.
-
Work-up: Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose the remaining cobalt complexes. Filter the mixture through a pad of celite or silica gel, washing with dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired bicyclic cyclopentenone.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, promoter, and solvent can significantly impact the yield and selectivity of the Pauson-Khand reaction. The following table summarizes typical conditions and outcomes for intramolecular reactions.
| Catalyst (eq) | Promoter (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co₂(CO)₈ (1.1) | NMO (4.0) | DCM | 25 | 2-12 | 70-95 | [9] |
| Co₂(CO)₈ (1.1) | TMANO (4.0) | Toluene | 80 | 1-4 | 60-90 | [10] |
| [Rh(CO)₂Cl]₂ (0.05) | - | Toluene | 110 (1 atm CO) | 12-24 | 50-85 | [4] |
| Mo(CO)₆ (1.0) | DMSO | Toluene | 90 | 24 | 40-70 | [1] |
NMO = N-Methylmorpholine N-oxide; TMANO = Trimethylamine N-oxide; DCM = Dichloromethane; DMSO = Dimethyl sulfoxide.
Visualizations
Pauson-Khand Reaction Mechanism
Caption: Generalized mechanism of the cobalt-mediated Pauson-Khand reaction.
Experimental Workflow
Caption: Step-by-step workflow for the intramolecular Pauson-Khand reaction.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pauson-Khand Reaction - NROChemistry [nrochemistry.com]
- 9. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Nazarov Cyclization of 6-Heptene-2,5-dione for Cyclopentenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nazarov cyclization is a powerful acid-catalyzed chemical reaction that transforms divinyl ketones into cyclopentenones.[1][2][3] This electrocyclic reaction proceeds through a 4π-electron system, offering a stereospecific route to functionalized five-membered rings, which are key structural motifs in numerous natural products and pharmaceutical agents.[1][4] This document provides detailed application notes and protocols for the Nazarov cyclization of 6-heptene-2,5-dione to synthesize 3-methyl-2-cyclopentenone, a valuable synthetic intermediate.
The classical Nazarov cyclization is promoted by stoichiometric amounts of Lewis or Brønsted acids.[1][2] Modern advancements have introduced catalytic and asymmetric variations, expanding the reaction's scope and utility.[4] The reaction mechanism involves the formation of a pentadienyl cation upon acid activation of the divinyl ketone, followed by a conrotatory 4π-electrocyclization to form an oxyallyl cation.[1][5] Subsequent elimination of a proton and tautomerization yields the final cyclopentenone product.[1][3]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generally accepted mechanism for the acid-catalyzed Nazarov cyclization and a typical experimental workflow for the synthesis of 3-methyl-2-cyclopentenone from this compound.
Caption: Mechanism of the Nazarov Cyclization.
Caption: General Experimental Workflow.
Quantitative Data Summary
| Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one (B15081455) | SnCl₄ (2.0) | DCM | 0 to RT | 0.5 | 75 | [3] |
| 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | TPMPBr/AA | neat | 25 | 16 | >95 | [4] |
| Substituted α-alkoxy dienones | Brønsted Acid (0.1) | Toluene | 80 | 24 | 70-95 | [2] |
| Dienone 132 | MeSO₃H | CH₂Cl₂ | -42 | - | 73 (cis) | [3] |
| Dienone 132 | Cu(OTf)₂ | CH₂Cl₂ | 18 | - | 76 (trans) | [3] |
*TPMPBr/AA = Triphenylmethylphosphonium bromide/Acetic acid deep eutectic solvent.
Experimental Protocols
The following protocols are representative examples for performing a Nazarov cyclization. Researchers should optimize conditions for their specific substrate and setup.
Protocol 1: Lewis Acid-Catalyzed Nazarov Cyclization (General Procedure)
This protocol is adapted from a general procedure for the cyclization of a divinyl ketone using tin(IV) chloride.[3]
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of SnCl₄ in DCM (2.0 equiv.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford 3-methyl-2-cyclopentenone.
Protocol 2: Brønsted Acid-Catalyzed Nazarov Cyclization in a Deep Eutectic Solvent
This protocol is based on the cyclization of 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one using a deep eutectic solvent (DES) as both the solvent and catalyst.[4] This approach offers a more sustainable alternative to traditional Lewis acid catalysis.
Materials:
-
This compound
-
Triphenylmethylphosphonium bromide (TPMPBr)
-
Acetic acid (AA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Prepare the deep eutectic solvent by mixing TPMPBr and acetic acid in the desired molar ratio (e.g., 1:2) and heating gently until a homogeneous liquid is formed.
-
Add this compound to the DES in a screw-cap vial.
-
Stir the mixture at the desired temperature (e.g., 25-60 °C) for the required time (e.g., 1-16 hours), monitoring the reaction by TLC or GC-MS.
-
Upon completion, add water to the reaction mixture.
-
Extract the product with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine conversion and yield, using an internal standard if necessary.
-
If required, purify the product by column chromatography.
Concluding Remarks
The Nazarov cyclization of this compound provides an efficient route to 3-methyl-2-cyclopentenone. The choice of catalyst and reaction conditions can significantly influence the reaction's outcome. While traditional Lewis acids like SnCl₄ are effective, modern methods employing Brønsted acids or deep eutectic solvents offer milder and more environmentally friendly alternatives. The protocols provided herein serve as a starting point for the synthesis and further investigation of cyclopentenone derivatives. Optimization of catalyst loading, temperature, and reaction time is recommended to achieve the best results for this specific transformation.
References
- 1. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach [mdpi.com]
- 2. Asymmetric Brønsted acid-catalyzed nazarov cyclization of acyclic α-alkoxy dienones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
Synthesis of Substituted Cyclopentenones from 6-Heptene-2,5-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of substituted cyclopentenones, valuable intermediates in drug development and organic synthesis, using 6-heptene-2,5-dione as a starting material. The primary transformation discussed is the intramolecular aldol (B89426) condensation, a robust and efficient method for the formation of five-membered ring systems. This guide will cover the reaction mechanism, key experimental parameters, and a detailed protocol for the synthesis and characterization of the resulting cyclopentenone product.
Introduction
Cyclopentenone scaffolds are prevalent in a wide array of biologically active molecules and natural products. Their synthesis has been a subject of extensive research, with numerous methods developed for their construction. The intramolecular aldol condensation of 1,4-diketones stands out as a particularly effective strategy for accessing this important structural motif. In this context, this compound, an unsaturated 1,4-diketone, serves as a versatile precursor for the synthesis of substituted cyclopentenones. The presence of a terminal alkene functionality in the starting material offers potential for further synthetic manipulations, making the resulting cyclopentenone a valuable building block for the creation of diverse molecular architectures.
The intramolecular cyclization of a 1,4-diketone, such as this compound, proceeds via an enolate intermediate which then attacks the second carbonyl group within the same molecule to form a five-membered ring. This process is favored both kinetically and thermodynamically over the formation of more strained smaller rings. Subsequent dehydration of the aldol addition product leads to the formation of a stable α,β-unsaturated ketone.
Reaction Mechanism and Pathway
The synthesis of a substituted cyclopentenone from this compound is achieved through a base-catalyzed intramolecular aldol condensation. The generally accepted mechanism involves the following key steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from one of the carbonyl groups of this compound. Deprotonation can occur at C-1, C-3, or C-6. Deprotonation at C-3 or C-6 leads to the formation of a five-membered ring, which is thermodynamically favored.
-
Intramolecular Cyclization: The resulting enolate acts as a nucleophile and attacks the carbonyl carbon of the other ketone group within the same molecule. This annulation step forms a five-membered cyclic intermediate.
-
Aldol Addition: Protonation of the resulting alkoxide yields a β-hydroxy ketone (the aldol addition product).
-
Dehydration: Under the reaction conditions, the aldol addition product readily undergoes dehydration (elimination of a water molecule) to form a conjugated α,β-unsaturated ketone, the final cyclopentenone product.
Two primary regioisomeric cyclopentenone products can be envisioned from the cyclization of this compound, depending on which α-hydrogen is initially abstracted.
-
Pathway A (Deprotonation at C-3): Leads to the formation of 3-methyl-3-allylcyclopent-2-en-1-one .
-
Pathway B (Deprotonation at C-6): Leads to the formation of 3-(prop-2-en-1-yl)cyclopent-2-en-1-one .
The regioselectivity of the reaction can be influenced by the choice of base and reaction conditions.
Caption: Plausible reaction pathways for the synthesis of substituted cyclopentenones.
Experimental Protocols
The following protocols are based on established procedures for the intramolecular aldol condensation of 1,4-diketones and have been adapted for the specific substrate, this compound.
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation
This protocol describes a general procedure for the cyclization of this compound using a common base such as sodium hydroxide (B78521).
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or a mixture of ethanol and water.
-
Addition of Base: While stirring, add a solution of sodium hydroxide (0.1 to 1.1 equivalents) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted cyclopentenone.
Data Presentation
The yield and spectroscopic data for the analogous cyclization of 2,5-hexanedione (B30556) to 3-methyl-2-cyclopentenone are well-established and serve as a benchmark for this reaction.[1][2]
| Starting Material | Product | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | CaO/LiOH·H₂O | Water | 150 | 14 | 98 | [1] |
| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | γ-Al₂O₃/AlOOH | - | 300 | - | 77.2 | [2] |
Note: The data presented is for the cyclization of 2,5-hexanedione as a model system. Experimental results for this compound should be determined empirically.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of substituted cyclopentenones from this compound.
Caption: General experimental workflow for cyclopentenone synthesis.
Conclusion
The intramolecular aldol condensation of this compound provides an efficient and direct route to substituted cyclopentenones. The provided protocols offer a solid foundation for researchers to explore this transformation. The presence of the allyl group in the final product opens up possibilities for further synthetic elaborations, making this a valuable method for generating molecular diversity in drug discovery and development programs. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for achieving high yield and regioselectivity for the desired cyclopentenone product.
References
Catalytic Methods for the Cyclization of Unsaturated Diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The construction of cyclic frameworks is a cornerstone of modern organic synthesis, with particular importance in the development of new pharmaceutical agents and complex molecules. The catalytic cyclization of unsaturated diones and related substrates offers an efficient and atom-economical approach to valuable carbocyclic and heterocyclic scaffolds. This document provides an overview of key catalytic methodologies, including protocols and comparative data, to guide researchers in this field.
Gold-Catalyzed Cycloisomerization of Enynes
Gold(I) catalysts have emerged as powerful tools for the cycloisomerization of enynes, proceeding through a distinct mechanism that does not involve changes in the formal oxidation state of the metal.[1] This method is particularly effective for the synthesis of a variety of carbo- and heterocycles.
Data Presentation: Gold-Catalyzed Cycloisomerization of 1,6-Enynes
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Product | Yield (%) | Ref. |
| 1 | N-Propargyl-N-allyl-p-toluenesulfonamide | 2 | CH₂Cl₂ | 0.5 | 3-Tosyl-3-azabicyclo[4.1.0]hept-4-ene | 95 | [2] |
| 2 | Diethyl 2-allyl-2-propargylmalonate | 2 | CH₂Cl₂ | 0.5 | Diethyl 3-methylidenebicyclo[3.1.0]hexane-6,6-dicarboxylate | 92 | [2] |
| 3 | 1-Allyl-1-propargylcyclohexane | 2 | CH₂Cl₂ | 1 | Spiro[bicyclo[3.1.0]hexane-6,1'-cyclohexan]-3-ene | 85 | [2] |
Catalyst: [JohnPhosAu(NCMe)]SbF₆
Experimental Protocol: General Procedure for the Gold-Catalyzed Cycloisomerization of 1,6-Enynes[2]
-
To a stirred solution of the 1,6-enyne (0.40 mmol) in anhydrous dichloromethane (B109758) (4.0 mL) at 23 °C, add [JohnPhosAu(NCMe)]SbF₆ (8.0 μmol, 2 mol%).
-
Stir the reaction mixture at 23 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by adding a drop of triethylamine.
-
Concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel or neutral alumina (B75360) to afford the desired cyclized product.
Visualization: Gold-Catalyzed Enyne Cyclization
References
Application Notes: 6-Heptene-2,5-dione as a Versatile Precursor for Bicyclic Cyclopentenone Synthesis in Natural Product Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Heptene-2,5-dione is a readily accessible building block with significant potential in the stereoselective synthesis of complex molecular architectures, particularly those found in natural products. Its inherent functionality—a terminal alkene and two ketone groups—provides multiple reaction sites for strategic elaboration. While direct applications of this compound in completed natural product total syntheses are not extensively documented in peer-reviewed literature, its structure lends itself to powerful synthetic transformations. This application note outlines a conceptual yet highly plausible strategy for the use of this compound as a precursor to bicyclic cyclopentenones, common motifs in a variety of biologically active natural products, via an intramolecular Pauson-Khand reaction.
Conceptual Application: Intramolecular Pauson-Khand Reaction of a this compound Derivative
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to afford an α,β-cyclopentenone.[1][2][3][4] Intramolecular versions of this reaction are particularly powerful for the rapid construction of fused ring systems with high stereocontrol.[3]
Herein, we propose a synthetic sequence commencing with this compound to generate a suitable precursor for an intramolecular Pauson-Khand reaction, leading to a bicyclo[3.3.0]octenone core. This bicyclic system is a key structural feature in numerous natural products, including certain prostaglandins (B1171923) and terpenoids.
Proposed Synthetic Pathway:
The proposed pathway involves two key stages:
-
Substrate Elaboration: Selective functionalization of one of the ketone moieties in this compound to introduce an alkyne. This can be achieved through the addition of an alkynyl nucleophile, such as a lithium or magnesium acetylide, to one of the carbonyl groups. Subsequent protection of the resulting tertiary alcohol may be necessary.
-
Intramolecular Pauson-Khand Cyclization: The resulting enyne-dione would then be subjected to the conditions of the Pauson-Khand reaction to furnish the desired bicyclic cyclopentenone.
A logical workflow for this proposed synthesis is depicted below.
Caption: Proposed workflow for the conversion of this compound to a bicyclic cyclopentenone.
Experimental Protocols
The following are detailed, representative protocols for the key transformations in the proposed synthetic pathway. These protocols are based on established literature procedures for similar transformations.
Protocol 1: Synthesis of a 1,6-Enyne-diol from this compound
This protocol describes the diastereoselective addition of an alkynyl Grignard reagent to this compound.
Materials:
-
This compound
-
Ethynylmagnesium bromide (0.5 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add this compound (1.0 eq) dissolved in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add ethynylmagnesium bromide (2.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the enyne-diol intermediate.
Protocol 2: Intramolecular Pauson-Khand Reaction
This protocol outlines the cyclization of the enyne-diol precursor to the bicyclic cyclopentenone.
Materials:
-
Enyne-diol precursor (from Protocol 1, with protected hydroxyls if necessary)
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous solvent (e.g., toluene (B28343) or 1,2-dichloroethane)
-
N-Methylmorpholine N-oxide (NMO) (as a promoter, optional)
-
Inert atmosphere (argon or nitrogen)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the protected enyne-diol (1.0 eq) in anhydrous toluene (0.05 M).
-
Add dicobalt octacarbonyl (1.1 eq) to the solution at room temperature. The solution should change color, indicating complex formation. Stir for 1 hour.
-
If using a promoter, add N-methylmorpholine N-oxide (4.0 eq).
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and open it to the air to decompose the excess cobalt carbonyl.
-
Filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate, to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic cyclopentenone.
Data Presentation
While this application note presents a conceptual pathway, the following table provides expected yields for analogous transformations reported in the literature to offer a quantitative perspective.
| Step | Transformation | Reagents and Conditions | Typical Yield (%) |
| 1 | Alkynyl Grignard Addition to a Ketone | Ethynylmagnesium bromide, THF, -78 °C to rt | 70-90 |
| 2 | Intramolecular Pauson-Khand Reaction (Thermal) | Co₂(CO)₈, Toluene, 80-110 °C | 40-70 |
| 3 | Intramolecular Pauson-Khand Reaction (Promoted) | Co₂(CO)₈, NMO, CH₂Cl₂, rt to 40 °C | 60-85 |
Signaling Pathways and Logical Relationships
The Pauson-Khand reaction mechanism proceeds through a series of well-defined organometallic intermediates. The generally accepted mechanism is illustrated below.
Caption: Simplified mechanism of the Pauson-Khand reaction.
While direct precedent is limited, this compound represents a promising and underutilized starting material for the synthesis of complex natural product scaffolds. The conceptual pathway detailed in this application note, centered on a strategic intramolecular Pauson-Khand reaction, highlights a feasible and efficient approach to the construction of valuable bicyclic cyclopentenone cores. The provided protocols offer a solid foundation for researchers to explore this and other innovative applications of this compound in the field of total synthesis and drug discovery. The versatility of the dione (B5365651) functionality allows for the introduction of various substituents, paving the way for the synthesis of diverse libraries of natural product analogues for biological screening.
References
Application of 6-Heptene-2,5-dione in Medicinal Chemistry: A Versatile Scaffold for Bioactive Heterocycles
Introduction
6-Heptene-2,5-dione is a bifunctional organic molecule that holds significant potential in medicinal chemistry as a versatile building block for the synthesis of a variety of heterocyclic compounds. Its characteristic 1,4-dicarbonyl motif, combined with a terminal vinyl group, allows for the construction of substituted five-membered aromatic rings—namely pyrroles, furans, and thiophenes—through the well-established Paal-Knorr synthesis. These resulting vinyl-substituted heterocycles are of considerable interest in drug discovery, as the vinyl moiety can act as a reactive handle for further functionalization or as a key pharmacophoric element for biological activity. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of medicinally relevant compounds.
Application Notes
The primary application of this compound in medicinal chemistry is its use as a precursor in the Paal-Knorr synthesis to generate vinyl-substituted pyrroles, furans, and thiophenes. These heterocyclic cores are prevalent in a vast array of pharmaceuticals and biologically active compounds, exhibiting a broad spectrum of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The vinyl substituent introduced by this compound offers a unique structural feature that can influence the pharmacological profile of the resulting molecules.
1. Synthesis of Vinyl-Substituted Pyrroles:
Reacting this compound with primary amines or ammonia (B1221849) under acidic or neutral conditions yields 2-methyl-5-vinyl-1H-pyrrole derivatives.[4][5] Pyrrole-containing compounds are known to possess a wide range of biological activities, and the introduction of a vinyl group can enhance their potency or introduce novel mechanisms of action. For instance, certain alkynylated and vinylated pyrrole (B145914) derivatives have been investigated for their anticancer properties, demonstrating the potential of such unsaturated functionalities in modulating biological activity.[6][7]
2. Synthesis of Vinyl-Substituted Furans:
The acid-catalyzed cyclization and dehydration of this compound leads to the formation of 2-methyl-5-vinylfuran.[8][9][10] Furan derivatives are found in numerous natural products and synthetic drugs with diverse pharmacological activities, including anti-inflammatory and antimicrobial effects.[11][12] The vinylfuran scaffold can serve as a basis for the development of new therapeutic agents.
3. Synthesis of Vinyl-Substituted Thiophenes:
Treatment of this compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, facilitates the synthesis of 2-methyl-5-vinylthiophene.[13] Thiophene-based compounds are integral to many commercially available drugs and are known to exhibit a wide array of biological activities, including antibacterial and antioxidant properties.[1][14][15]
Table 1: Overview of Heterocyclic Scaffolds from this compound
| Heterocycle | Reagent | General Biological Activity of Scaffold |
| Vinyl-substituted Pyrrole | Primary amine or Ammonia | Anticancer, Antimicrobial, Anti-inflammatory |
| Vinyl-substituted Furan | Acid catalyst | Anti-inflammatory, Antimicrobial, Antiviral |
| Vinyl-substituted Thiophene (B33073) | Sulfurizing agent (e.g., P₂S₅) | Antimicrobial, Anticancer, Antioxidant |
Experimental Protocols
The following are generalized protocols for the Paal-Knorr synthesis of vinyl-substituted heterocycles from this compound. Researchers should optimize these conditions for specific substrates and desired products.
Protocol 1: Synthesis of N-Substituted 2-Methyl-5-vinyl-1H-pyrroles
This protocol describes a general procedure for the synthesis of N-substituted pyrroles from a 1,4-dicarbonyl compound.[5]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 2-methyl-5-vinyl-1H-pyrrole.
Expected Yield: 60-90% (dependent on substrate and conditions)[5]
Protocol 2: Synthesis of 2-Methyl-5-vinylfuran
This protocol outlines the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to a furan.[10]
Materials:
-
This compound
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a dehydrating agent (e.g., phosphorus pentoxide)
-
Solvent (e.g., benzene, toluene) with a Dean-Stark apparatus if using a catalytic amount of acid.
Procedure:
-
To a solution of this compound (1.0 eq) in an appropriate solvent, add the acid catalyst.
-
If using a catalytic amount of acid, set up the reaction with a Dean-Stark trap to remove water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by distillation or column chromatography to obtain 2-methyl-5-vinylfuran.
Expected Yield: 70-95% (dependent on catalyst and conditions)
Protocol 3: Synthesis of 2-Methyl-5-vinylthiophene
This protocol describes the synthesis of a thiophene from a 1,4-dicarbonyl compound using a sulfurizing agent.[13]
Materials:
-
This compound
-
Sulfurizing agent (e.g., Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent)
-
Inert solvent (e.g., toluene, xylene)
Procedure:
-
In a fume hood, combine this compound (1.0 eq) and the sulfurizing agent (0.25-0.5 eq of P₄S₁₀ or Lawesson's reagent) in an inert solvent.
-
Heat the reaction mixture to reflux. Caution: Hydrogen sulfide (B99878) (H₂S) gas may be evolved.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Carefully wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by distillation or column chromatography to yield 2-methyl-5-vinylthiophene.
Expected Yield: 50-80% (dependent on sulfurizing agent and conditions)
Visualizations
Logical Workflow for Heterocycle Synthesis from this compound
Caption: Paal-Knorr synthesis pathways from this compound.
Potential Signaling Pathway Inhibition by a Vinyl-Pyrrole Derivative
This diagram illustrates a hypothetical mechanism where a vinyl-pyrrole derivative, synthesized from this compound, inhibits a cancer-related signaling pathway, drawing inspiration from the activity of known pyrrole-based anticancer agents.[3]
Caption: Inhibition of the MAPK/ERK signaling pathway.
Disclaimer: this compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. The biological activities of its derivatives are subjects of ongoing research and require extensive preclinical and clinical evaluation to establish safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 11. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 14. bohrium.com [bohrium.com]
- 15. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intramolecular Reactions of Diones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intramolecular reactions of diones are fundamental transformations in organic synthesis, providing efficient pathways to construct cyclic molecules, which are prevalent scaffolds in natural products and pharmaceuticals. These reactions, proceeding through various mechanisms including aldol (B89426) condensations, cyclizations, and cycloadditions, are powerful tools for the synthesis of complex molecular architectures. This document provides detailed application notes and protocols for conducting intramolecular reactions of diones, with a focus on experimental setup, data presentation, and reaction monitoring.
Data Presentation: Comparison of Catalytic Methods
The choice of catalyst is crucial for the success of an intramolecular dione (B5365651) reaction. Below is a summary of quantitative data for different catalytic systems.
| Catalyst System | Dione Substrate | Product Type | Reaction Time | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---| | Acid-Catalyzed | | | | | | | Trifluoromethanesulfonic acid (TfOH) (5 mol%) | Diaryl- and alkyl aryl-1,3-dienes | Substituted indenes | Not Specified | Mild | Good to Excellent |[1] | | Silica-supported HClO₄ | N-Cbz-protected diazoketones | 1,3-oxazinane-2,5-diones | Short | Mild | up to 90 |[2][3] | | Acetic Acid | β-enamino ketones and 1,3-cyclohexanediones | 2,8-dioxabicyclo[3.3.1]nonanes | Not Specified | Reflux | High |[4] | | Base-Catalyzed | | | | | | | Sodium Hydroxide (B78521) (NaOH) | 2,5-hexanedione (B30556) | 3-methyl-2-cyclopentenone | Not Specified | Heat | Good |[5][6] | | Lithium Hydroxide (LiOH) with TEBAB | Substituted 1,3-diones | Cycloadducts | Not Specified | Not Specified | Complete Conversion |[7] | | Metal-Catalyzed | | | | | | | Rhodium (Rh) Catalyst | Diynes with α,β-unsaturated enones | Polycyclic compounds | Not Specified | Microwave | Good |[8] | | Copper (Cu) Catalyst | 2-ethynylbenzaldehyde (B1209956) | 3-hydroxy-2,3-dihydro-1H-inden-1-one | Not Specified | Not Specified | 87 |[7][9] | | Nickel (Ni) Catalyst | Dienynes | Hydrindane derivatives | Not Specified | Not Specified | 90 |[10] | | Photocatalyzed | | | | | | | Iridium-based photocatalyst | Aldehydes and alkenes | Cyclopropanes | 12 h | Room Temperature | >88 examples with good yields |[11] | | Visible Light (Photosensitized) | 1,3-diketones and styrenes | 1,5-diketones | Not Specified | Not Specified | Not Specified |[12][13] |
Experimental Protocols
Acid-Catalyzed Intramolecular Cyclization of N-Cbz-Protected Diazoketones[2][3]
This protocol describes a metal-free synthesis of 1,3-oxazinane-2,5-diones.
Materials:
-
N-Cbz-protected diazoketone
-
Silica-supported HClO₄
-
Methanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the N-Cbz-protected diazoketone in methanol, add silica-supported HClO₄.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be directly purified without an aqueous work-up.
-
Purification is typically achieved by column chromatography on silica (B1680970) gel.
Base-Catalyzed Intramolecular Aldol Condensation of 2,5-Hexanedione[5][6]
This protocol details the formation of a five-membered ring via an intramolecular aldol condensation.
Materials:
-
2,5-hexanedione
-
Sodium hydroxide (NaOH) solution
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Place 2,5-hexanedione in a round-bottom flask.
-
Add the sodium hydroxide solution to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Metal-Catalyzed Intramolecular [4+2] Cycloaddition[10]
This protocol outlines a nickel-catalyzed cycloaddition of dienyne substrates.
Materials:
-
Dienyne substrate
-
Nickel(0) catalyst (e.g., prepared in situ from Ni(acac)₂ and Et₂AlOEt)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or glovebox for inert atmosphere
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the dienyne substrate in the anhydrous solvent in a Schlenk flask.
-
Add the nickel(0) catalyst to the solution.
-
Stir the reaction at the desired temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction progress by TLC, GC, or NMR spectroscopy.
-
Once the reaction is complete, quench the reaction (e.g., by adding a protic solvent).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic phase, filter, and remove the solvent in vacuo.
-
Purify the product by column chromatography.
Reaction Monitoring
Effective monitoring of intramolecular dione reactions is crucial for optimizing reaction conditions and understanding reaction mechanisms. A variety of analytical techniques can be employed.[14]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively follow the disappearance of starting material and the appearance of the product.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Quantitative methods for monitoring the reaction progress and determining the yield of the product.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products and can be used to monitor the reaction in real-time.[14]
-
Mass Spectrometry (MS): Used to identify the product and any intermediates or byproducts by their mass-to-charge ratio. Ambient mass spectrometry techniques can be used for real-time monitoring without sample pretreatment.[16]
Purification of Cyclic Products
The purification of the cyclic products from intramolecular dione reactions is a critical step to obtain high-purity compounds.
-
Column Chromatography: The most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase depends on the polarity of the product.
-
Distillation: Suitable for volatile and thermally stable cyclic products. Fractional distillation under reduced pressure can be used to separate compounds with close boiling points.[17]
-
Recrystallization: An effective method for purifying solid products. The choice of solvent is critical for obtaining high purity and yield.
Visualizations
Caption: General experimental workflow for intramolecular dione reactions.
References
- 1. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
- 2. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reinventing the De Mayo reaction: synthesis of 1,5-diketones or 1,5-ketoesters via visible light [2+2] cycloaddition of β-diketones or β-ketoesters with styrenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Reinventing the De Mayo reaction: synthesis of 1,5-diketones or 1,5-ketoesters via visible light [2+2] cycloaddition of β-diketones or β-ketoesters with styrenes. | Semantic Scholar [semanticscholar.org]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CHEMICAL REACTION MONITORING BY AMBIENT MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of 6-Heptene-2,5-dione Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Heptene-2,5-dione is a dicarbonyl compound containing a terminal double bond, making it a versatile building block in organic synthesis. Its purification is crucial to remove unreacted starting materials, catalysts, and byproducts, ensuring the integrity of subsequent reactions and the purity of final products. This document provides detailed application notes and protocols for the purification of this compound from a typical reaction mixture, likely originating from a Paal-Knorr type synthesis or similar condensation reactions.
The primary impurities in the synthesis of 1,4-dicarbonyl compounds can include unreacted starting materials, side-products from incomplete cyclization, and polymeric materials.[1][2][3] The choice of purification technique depends on the nature of these impurities and the scale of the reaction. The most common and effective methods for purifying compounds like this compound are fractional distillation under reduced pressure, flash column chromatography, and recrystallization.
Data Presentation
The following tables summarize typical quantitative data associated with the purification of a 1,4-dicarbonyl compound analogous to this compound. These values are illustrative and may vary depending on the specific reaction conditions and scale.
Table 1: Comparison of Purification Techniques
| Purification Technique | Purity Before (%) | Purity After (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation (Vacuum) | 75-85 | >98 | 70-85 | Effective for large scale, removes non-volatile impurities.[4][5][6] | Requires thermally stable compound, potential for decomposition at high temperatures.[4] |
| Flash Column Chromatography | 70-90 | >99 | 60-80 | High resolution for complex mixtures, applicable to thermally sensitive compounds.[7][8][9] | Can be time-consuming and requires significant solvent volumes for large scale.[10] |
| Recrystallization | 80-90 | >99 | 50-70 | Yields highly pure crystalline solid, cost-effective.[1] | Dependent on finding a suitable solvent system, potential for product loss in mother liquor. |
Table 2: Analytical Data for Purified this compound
| Analytical Method | Parameter | Expected Value |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | Specific peaks corresponding to vinyl, methylene, and methyl protons. |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | Peaks for carbonyl carbons, sp² carbons of the double bond, and sp³ carbons. |
| GC-MS | Retention Time (t_R) | Characteristic retention time for a given column and conditions. |
| Mass Spectrum (m/z) | Molecular ion peak and characteristic fragmentation pattern. | |
| GC-FID | Purity | Area percentage of the main peak, should be >98%.[11][12] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
This method is suitable for thermally stable, liquid products on a moderate to large scale.
Materials:
-
Crude this compound reaction mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and pressure gauge
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Cold trap (optional but recommended)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Evacuation: Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (typically 1-10 mmHg).
-
Heating: Begin heating the distillation flask gently with the heating mantle while stirring.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature. The boiling point will be significantly lower than at atmospheric pressure.[4] Monitor the temperature at the distillation head closely. A stable temperature indicates the distillation of a pure compound.
-
Completion: Once the desired product has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Analysis: Analyze the purity of the collected fractions using GC-FID or NMR spectroscopy.[11][13]
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal for separating the target compound from impurities with similar boiling points or for purifying thermally sensitive compounds.[7][8][9]
Materials:
-
Crude this compound
-
Silica (B1680970) gel (230-400 mesh)
-
Glass column with a stopcock
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber for monitoring the separation
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to the top of the column to increase the flow rate.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a staining agent.
-
Combining Fractions: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the product by GC-MS and NMR.[14][15]
Protocol 3: Purification by Recrystallization
This method is effective if the product is a solid at room temperature or can be induced to crystallize from a suitable solvent.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water, hexanes/ethyl acetate)[1]
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
-
Analysis: Determine the melting point and assess the purity by spectroscopic methods.
Visualizations
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Vacuum fractional distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. quora.com [quora.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Flash Column Chromatography Technology - Hawach [hawachhplccolumn.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 15. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Bicyclic Ring Systems from 6-Heptene-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for constructing bicyclic ring systems utilizing 6-heptene-2,5-dione and its derivatives as versatile starting materials. The protocols outlined below focus on three powerful intramolecular cyclization reactions: the Pauson-Khand reaction, the Nazarov cyclization, and the intramolecular aldol (B89426) reaction. These methods offer efficient pathways to valuable bicyclo[3.3.0]octane, bicyclo[3.2.1]octane, and bicyclo[2.2.2]octane core structures, which are prevalent in numerous natural products and pharmaceutically active compounds.
Pauson-Khand Reaction: Synthesis of Bicyclo[3.3.0]octenone Derivatives
The intramolecular Pauson-Khand reaction (PKR) is a [2+2+1] cycloaddition of an enyne with carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone fused to another ring. For substrates like this compound derivatives (1,6-enynes), this reaction provides a direct route to the bicyclo[3.3.0]octenone skeleton. The reaction generally proceeds with high regio- and stereoselectivity.
Reaction Scheme:
Application Notes and Protocols for Metal-Catalyzed Cyclization of Dienones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metal-catalyzed cyclization of dienones, a powerful transformation for the synthesis of complex cyclic scaffolds relevant to drug discovery and materials science. The following sections summarize key quantitative data, provide detailed experimental procedures for various metal-catalyzed reactions, and illustrate the underlying reaction mechanisms.
Data Presentation
The efficiency and selectivity of metal-catalyzed dienone cyclizations are highly dependent on the choice of metal catalyst, ligands, and reaction conditions. Below is a summary of representative quantitative data from the literature.
| Catalyst System | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| [Rh(III) complex] | Cyclohexadienone-tethered 1,6-diene | cis-Bicyclic product | Good | High | High | [1] |
| [Cr-Salen complex] | Unactivated Dienone | Cyclopentanoid | 60 | High | 95:5 er | [2] |
| [Au(I)-complex] | Ynamide | Indene | - | - | - | [3] |
| [Pd(OAc)₂/PCy₃·HBF₄] | (2-bromoaryl)(3-arylfuran-2-yl)methanone | Dibenzofurotropone | up to 99 | - | - | [4][5][6] |
Experimental Protocols
Detailed methodologies for key metal-catalyzed dienone cyclization reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Gold(I)-Catalyzed Intramolecular Cyclization
This protocol is adapted from a procedure for the cyclization of ynamides and can be modified for dienone substrates.[3]
Materials:
-
Dienone substrate
-
Gold(I) catalyst (e.g., JohnphosAu(MeCN)SbF₆)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas
-
Standard glassware (oven-dried)
Procedure:
-
To an oven-dried round-bottom flask, add the dienone substrate (1.0 eq).
-
Add the Gold(I) catalyst (5 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous DCM via syringe to achieve a desired concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization of Aryl Dienones
This protocol describes the cyclization of (2-bromoaryl)(3-arylfuran-2-yl)methanones to form dibenzofurotropones.[4][5][6]
Materials:
-
(2-bromoaryl)(3-arylfuran-2-yl)methanone substrate
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (10 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (20 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.2 eq)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Argon or Nitrogen gas
-
Standard glassware (oven-dried)
Procedure:
-
In a reaction tube, combine the dienone substrate (1.0 eq), Pd(OAc)₂ (10 mol%), PCy₃·HBF₄ (20 mol%), and Cs₂CO₃ (1.2 eq).
-
Evacuate the tube and backfill with argon or nitrogen.
-
Add anhydrous DMSO to the reaction tube.
-
Seal the tube and heat the reaction mixture to 140 °C.
-
Stir the reaction for the specified time (e.g., 20 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Rhodium-Catalyzed Reductive Cyclization of Dienones
This protocol is a general representation based on the rhodium(III)-catalyzed reductive cyclization of cyclohexadienone-containing 1,6-dienes.[1]
Materials:
-
Dienone substrate
-
Chiral Rhodium(III) catalyst complex
-
Reductant (e.g., silane)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Argon or Nitrogen gas
-
Standard glassware (oven-dried)
Procedure:
-
To an oven-dried flask, add the dienone substrate and the chiral rhodium(III) catalyst.
-
Purge the flask with argon or nitrogen.
-
Add the anhydrous solvent, followed by the reductant.
-
Stir the reaction at the designated temperature.
-
Monitor the reaction for consumption of the starting material.
-
Upon completion, quench the reaction as appropriate and perform an aqueous workup.
-
Extract the product into an organic solvent, dry, and concentrate.
-
Purify by flash column chromatography to isolate the cyclized product.
Visualizations
The following diagrams illustrate the proposed mechanisms and workflows for metal-catalyzed dienone cyclizations.
Caption: Proposed mechanism for Gold(I)-catalyzed dienone cyclization.
Caption: Experimental workflow for Pd-catalyzed dienone cyclization.
Caption: Key steps in Rhodium-catalyzed reductive dienone cyclization.
References
- 1. Diastereo- and enantioselective rhodium(iii)-catalyzed reductive cyclization of cyclohexadienone-containing 1,6-dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Salen Promoted Enantioselective Nazarov Cyclizations of Activated and Unactivated Dienones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pauson-Khand Reactions of Diones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in Pauson-Khand reactions (PKR) involving dione (B5365651) substrates. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no yield in the Pauson-Khand reaction of my dione-containing substrate?
Low yields in the Pauson-Khand reaction of diones can stem from several factors. The presence of two carbonyl groups can lead to catalyst inhibition through chelation, or unwanted side reactions. Additionally, general challenges of the Pauson-Khand reaction, such as catalyst deactivation or suboptimal reaction conditions, may be exacerbated by the electronic properties of the dione.
Q2: Could the dione functionality be inhibiting my catalyst?
Yes, it is plausible that the dione moiety acts as a chelating ligand to the metal center of the catalyst (e.g., cobalt, rhodium). This chelation can occupy coordination sites on the metal that are necessary for the binding of the alkene or alkyne, thereby stalling the catalytic cycle.
Q3: Are there any known side reactions specific to diones in the Pauson-Khand reaction?
While the literature does not extensively detail side reactions specific to diones in PKR, the presence of carbonyl groups can open pathways for undesired transformations, especially under the often high temperatures required for the reaction. Depending on the substrate and reaction conditions, side reactions such as aldol (B89426) condensations or other carbonyl-related chemistry could potentially compete with the desired cycloaddition.
Q4: Should I protect one or both of the carbonyl groups in my dione substrate?
Protecting one or both carbonyl groups is a common strategy to mitigate potential catalyst inhibition and side reactions.[1] The choice of protecting group is critical and should be stable to the reaction conditions while being readily removable. Common choices include acetals (ketals), which are generally stable under the neutral or slightly basic conditions of many PKR protocols. The successful use of silyl (B83357) enol ethers as the alkene partner in PKR suggests that this functionality, which is a protected form of a ketone, is compatible with the reaction.[2]
Q5: What are the most critical reaction parameters to optimize for a dione substrate?
For a dione substrate, careful optimization of the catalyst system, promoter, solvent, and temperature is crucial.
-
Catalyst: While dicobalt octacarbonyl is the classic stoichiometric reagent, catalytic systems based on rhodium, palladium, or iridium might offer milder reaction conditions and different chemoselectivity, which could be beneficial for sensitive dione substrates.[3][4]
-
Promoters/Additives: Amine N-oxides like N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) are often used to promote the reaction by facilitating CO dissociation.[3][4][5] The choice and amount of promoter may need to be carefully tuned.
-
Solvent: The choice of solvent can influence the reaction rate and solubility of the catalyst and substrate. Common solvents include toluene, THF, and dichloromethane.
-
Temperature: While traditional PKR requires high temperatures, many modern catalytic systems operate at lower temperatures, which can help to prevent substrate decomposition and side reactions.[4]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to troubleshooting low yields in the Pauson-Khand reaction of dione substrates.
Problem 1: No reaction or very low conversion of starting material.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition by Dione | 1. Protect one or both carbonyl groups as ketals. 2. Convert one carbonyl to a silyl enol ether to act as the alkene partner.[2] |
| Catalyst Deactivation | 1. Ensure all reagents and solvents are thoroughly degassed. 2. Use a freshly opened or purified catalyst. 3. For cobalt-catalyzed reactions, consider the possibility of inactive cluster formation and adjust conditions accordingly.[6] |
| Suboptimal Reaction Conditions | 1. Screen different solvents (e.g., toluene, THF, CH2Cl2). 2. Vary the reaction temperature. 3. Optimize the concentration of the substrate. |
| Ineffective Promoter | 1. Screen different promoters (e.g., NMO, TMANO). 2. Adjust the stoichiometry of the promoter. |
Problem 2: Formation of multiple products and byproducts.
| Possible Cause | Suggested Solution |
| Substrate Decomposition | 1. Lower the reaction temperature and extend the reaction time. 2. Switch to a more active, lower-temperature catalyst system (e.g., Rh-based).[4] |
| Side Reactions of the Dione | 1. Protect the dione functionality. 2. Investigate milder promoters or additives that do not induce side reactions. |
| Lack of Regioselectivity | 1. For intermolecular reactions, this can be a significant challenge. Consider making the reaction intramolecular if possible, as this generally leads to higher selectivity.[3] 2. The steric and electronic properties of the substituents on the alkyne and alkene heavily influence regioselectivity.[7] |
Data Presentation
Table 1: Comparison of Potential Catalyst Systems for Dione Substrates
| Catalyst System | Typical Conditions | Advantages for Dione Substrates | Potential Drawbacks |
| Co2(CO)8 (stoichiometric) | Toluene, 80-110 °C, with promoter (e.g., NMO) | Well-established, broad substrate scope. | High temperatures can lead to decomposition; potential for catalyst inhibition. |
| [Rh(CO)2Cl]2 (catalytic) | Toluene, lower temperatures, CO atmosphere | Milder conditions, potentially higher functional group tolerance.[4] | May be more expensive; catalyst optimization can be complex. |
| PdCl2/Thiourea (catalytic) | Mild conditions, can be promoted by Lewis acids.[4] | Offers an alternative mechanism and reactivity profile. | Less commonly used, may require more extensive optimization. |
| Mo(CO)6 (stoichiometric) | Mild conditions, often used with DMSO as a promoter. | Can be effective for electron-deficient alkenes.[3] | Stoichiometric use of a metal carbonyl. |
Table 2: Common Protecting Groups for Dione Substrates
| Protecting Group | Formation Conditions | Cleavage Conditions | Stability in PKR |
| Ethylene Glycol Ketal | Ethylene glycol, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, TFA) | Generally stable |
| Dimethyl Ketal | Methanol, acid catalyst | Aqueous acid | Generally stable |
| Trimethylsilyl (TMS) Enol Ether | TMSCl, base (e.g., Et3N) or LDA | Mild acid or fluoride (B91410) source (e.g., TBAF) | Stable, can act as the alkene partner[2] |
Experimental Protocols
General Protocol for a Stoichiometric Cobalt-Catalyzed Pauson-Khand Reaction
This is a general procedure and may require optimization for specific dione substrates.
-
Substrate Preparation: If a protection strategy is employed, synthesize the protected dione substrate and purify it before use.
-
Complexation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkyne-containing dione substrate (1.0 equiv) in a degassed solvent (e.g., CH2Cl2 or toluene).
-
Add solid dicobalt octacarbonyl (Co2(CO)8, 1.1 equiv) in one portion. The solution will typically change color to dark red/brown.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the consumption of the alkyne by TLC or LC-MS.
-
Cycloaddition: To the solution of the cobalt-alkyne complex, add the alkene (if intermolecular, typically 1.5-3.0 equiv) followed by the promoter (e.g., NMO, 3-10 equiv).
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir until the cobalt complex is consumed (as monitored by TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature.
-
Dilute with a solvent like diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Dione Substrates: If using an unprotected dione, be aware of potential solubility issues and the possibility of coordination to the cobalt complex. If low yields are obtained, consider a protection strategy as outlined above.
Visualizations
Caption: Troubleshooting workflow for low yields in the Pauson-Khand reaction of diones.
Caption: Decision tree for employing a protecting group strategy for dione substrates in PKR.
Caption: A simplified diagram of the generally accepted mechanism for the Pauson-Khand reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]
- 5. baranlab.org [baranlab.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Pauson-Khand Reaction - NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Nazarov Cyclization of Dienones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the Nazarov cyclization of dienones.
Frequently Asked Questions (FAQs)
Q1: What is the Nazarov cyclization and what are its common applications?
The Nazarov cyclization is a chemical reaction used in organic synthesis to produce cyclopentenones from divinyl ketones.[1][2] The core of the reaction involves a 4π-electrocyclic ring closure of a pentadienyl cation, which is typically generated by treating the divinyl ketone with a Brønsted or Lewis acid.[1][3] This reaction is valuable for synthesizing five-membered rings, a common structural motif in many biologically active natural products and pharmaceutical agents.[3]
Q2: My Nazarov cyclization is giving a low yield. What are the potential causes and how can I improve it?
Low yields in Nazarov cyclizations can stem from several factors:
-
Insufficient Catalyst Activity: The catalyst may not be strong enough to promote the formation of the pentadienyl cation efficiently.[1][4]
-
Poor Substrate Reactivity: Dienones with electron-donating groups at the β-position can be less reactive as they overstabilize the pentadienyl cation, hindering cyclization.[1] Fully substituted dienones can also exhibit low reactivity due to steric hindrance.[5]
-
Side Reactions: Competing pathways such as Wagner-Meerwein rearrangements, retro-Nazarov reactions (ring-opening), or polymerization can reduce the yield of the desired cyclopentenone.[3][5]
-
Product Inhibition: In some catalytic systems, the cyclopentenone product can bind to the catalyst, leading to slow turnover.[3]
To improve the yield, consider the following troubleshooting steps:
-
Catalyst Screening: Experiment with different Lewis or Brønsted acids of varying strengths.
-
Solvent Optimization: The choice of solvent can significantly impact reaction rates and selectivity.
-
Temperature Adjustment: While higher temperatures can sometimes improve yields, they can also lead to undesired side reactions. Careful temperature control is crucial.
-
Substrate Modification: If possible, modifying the dienone substrate to be more "polarized" with electron-withdrawing and electron-donating groups can facilitate the cyclization under milder conditions.[6]
Q3: I am observing poor stereoselectivity in my reaction. What strategies can I employ to control it?
Poor stereoselectivity is a common challenge in the Nazarov cyclization.[1][4] The stereochemistry of the product is determined during the conrotatory ring closure and the subsequent protonation of the enolate.[3] Here are some strategies to improve stereoselectivity:
-
Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can induce enantioselectivity by controlling the direction of the conrotatory closure.[4][7]
-
Substrate Control: Introducing a chiral auxiliary on the dienone substrate can direct the stereochemical outcome of the cyclization.
-
Silicon-Directed Nazarov Cyclization: Placing a silyl (B83357) group at the β-position of the dienone can control the regioselectivity of the elimination step and preserve the stereocenters formed during the cyclization.[4][8][9]
-
Trapping the Intermediate: The intermediate oxyallyl cation can be trapped with various nucleophiles to generate functionalized cyclopentanes with multiple stereocenters.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or insufficient catalyst loading. | Increase catalyst loading or screen different Lewis/Brønsted acids (e.g., FeCl₃, BF₃·OEt₂, SnCl₄, Tf₂NH).[10][11] |
| Low substrate reactivity (e.g., electron-rich dienones). | Use stronger acids or higher temperatures. Consider substrate modification to create a more polarized dienone.[6] | |
| Mixture of Regioisomers | Non-selective elimination of a proton from the oxyallyl cation intermediate. | Employ a silicon-directed approach where a β-silyl group directs the position of the double bond in the product.[4][8][9] |
| Poor Diastereoselectivity | Racemization of the α-carbon under strongly acidic conditions. | Use milder reaction conditions or catalysts that can operate at lower temperatures.[4] |
| Lack of facial selectivity during cyclization. | Utilize a substrate with a chiral auxiliary or a chiral catalyst to control the approach of the vinyl groups.[7] | |
| Formation of Side Products | Wagner-Meerwein rearrangements are competing with the desired cyclization. | Use of super-stoichiometric amounts of strong acids can sometimes suppress these rearrangements.[3] Careful selection of the catalyst and reaction conditions is key. |
| Retro-Nazarov (ring-opening) reaction is occurring. | This is more common with β-alkoxy substituted cyclopentenones.[1] Consider if the product is unstable under the reaction conditions. |
Experimental Protocols & Data
General Procedure for a Lewis Acid-Catalyzed Nazarov Cyclization
A representative experimental protocol is as follows:
To a solution of the divinyl ketone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, CH₂Cl₂) at a specific temperature (e.g., -78 °C, 0 °C, or room temperature), the Lewis acid (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ or NH₄Cl solution). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[11][12]
Catalyst Optimization Data
The choice of catalyst can significantly impact the yield and selectivity of the Nazarov cyclization. The following table summarizes the performance of various catalysts for a specific dienone substrate.
| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ (1.5) | CH₂Cl₂ | -78 to rt | 2 | 85 | [11] |
| BF₃·OEt₂ (1.1) | CH₂Cl₂ | 0 | 0.5 | 78 | [5] |
| SnCl₄ (2.0) | CH₂Cl₂ | 0 to rt | 0.5 | 75 | [12] |
| Cu(OTf)₂ (0.1) | CH₂Cl₂ | rt | 1 | 92 | [13] |
| Tf₂NH (0.1) | CH₂Cl₂ | 0 | 0.2 | 78 | [10] |
Visual Guides
Nazarov Cyclization Mechanism
Caption: The general mechanism of the Lewis acid-catalyzed Nazarov cyclization.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the Nazarov cyclization.
Parameter Relationships
Caption: The relationship between key reaction parameters and outcomes.
References
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Nazarov Cyclization | Thermo Fisher Scientific - US [thermofisher.com]
- 3. longdom.org [longdom.org]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Nazarov Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silicon-directed Nazarov cyclization: Stereochemical, mechanistic, and substituent-compatibility studies | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 9. thieme.de [thieme.de]
- 10. Diastereospecific Nazarov Cyclization of Fully Substituted Dienones: Vicinal All-Carbon Atom Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Nazarov Cyclizations of Bridged Bicyclic Dienones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nazarov Cyclization - NROChemistry [nrochemistry.com]
- 13. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Heptene-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-heptene-2,5-dione. The information focuses on identifying and mitigating the formation of common side products.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically synthesized via the allylation of 2,5-hexanedione (B30556).
Issue 1: Low Yield of this compound and Presence of a Lower Molecular Weight Side Product
-
Observation: The primary product, this compound, is obtained in low yield, and a significant amount of a lower molecular weight byproduct is detected by GC-MS or NMR spectroscopy.
-
Probable Cause:
-
Intramolecular Aldol (B89426) Condensation: Under basic reaction conditions, the starting material, 2,5-hexanedione, can undergo an intramolecular aldol condensation to form 3-methyl-2-cyclopentenone. This is a common side reaction for 1,4-dicarbonyl compounds.[1][2][3][4]
-
Acid-Catalyzed Cyclization (Paal-Knorr Synthesis): Under acidic conditions, 2,5-hexanedione can cyclize to form 2,5-dimethylfuran (B142691).[5][6][7]
-
-
Recommended Solutions:
-
Optimize Base/Acid Choice: If using basic conditions, consider a non-nucleophilic base or a milder base to disfavor the aldol condensation. If using acidic conditions, a Lewis acid might be preferable to a Brønsted acid to minimize the Paal-Knorr reaction.
-
Control Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired allylation.
-
Slow Addition of Reagents: Adding the base or the allylating agent slowly to the solution of 2,5-hexanedione can help to maintain a low concentration of the reactive enolate, potentially minimizing self-condensation.
-
Issue 2: Presence of a Higher Molecular Weight Side Product
-
Observation: A product with a higher molecular weight than this compound is observed, suggesting over-reaction.
-
Probable Cause:
-
Di-allylation: The starting material, 2,5-hexanedione, has two enolizable positions. It is possible for allylation to occur at both alpha-carbons, leading to the formation of 3,6-diallyl-2,5-hexanedione.
-
-
Recommended Solutions:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the allylating agent relative to 2,5-hexanedione. A large excess of the allylating agent will favor di-allylation.
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the progress of the reaction and stop it once the desired mono-allylated product is maximized.
-
Issue 3: Formation of Polymeric or Oligomeric Materials
-
Observation: The reaction mixture becomes viscous or contains insoluble, tar-like materials, making purification difficult.
-
Probable Cause:
-
Oligomerization/Polymerization: 2,5-hexanedione can be prone to self-polymerization or oligomerization, especially under harsh acidic or basic conditions and at elevated temperatures.[8]
-
-
Recommended Solutions:
-
Milder Reaction Conditions: Employ milder reaction conditions, including lower temperatures and less concentrated acids or bases.
-
Use of a Biphasic System: A biphasic system where the product is extracted into an organic phase as it is formed can prevent prolonged contact with the catalyst and reduce oligomerization.[8]
-
Degas Solvents: Removing dissolved oxygen from the reaction solvent can sometimes mitigate polymerization initiated by radical species.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products depend on the reaction conditions. Under basic conditions, you may observe 3-methyl-2-cyclopentenone (from intramolecular aldol condensation of the starting material) and 3,6-diallyl-2,5-hexanedione (from di-allylation). Under acidic conditions, the formation of 2,5-dimethylfuran via the Paal-Knorr synthesis is a significant possibility. Oligomeric or polymeric materials can also form under harsh conditions.
Q2: How can I minimize the formation of the di-allylated side product?
A2: To minimize di-allylation, carefully control the stoichiometry of your reagents. Use no more than one equivalent of your allylating agent per equivalent of 2,5-hexanedione. Monitoring the reaction closely and stopping it before it goes to completion can also be beneficial.
Q3: My main side product is 3-methyl-2-cyclopentenone. What reaction conditions should I change?
A3: The formation of 3-methyl-2-cyclopentenone is due to an intramolecular aldol condensation of 2,5-hexanedione, which is base-catalyzed.[2][3] To reduce this side product, consider using a milder base, lowering the reaction temperature, or using a non-protic solvent.
Q4: I am observing 2,5-dimethylfuran in my product mixture. What is the cause?
A4: 2,5-dimethylfuran is the product of the acid-catalyzed cyclization and dehydration of 2,5-hexanedione, a reaction known as the Paal-Knorr furan (B31954) synthesis.[6][7] If this is an undesired side product, you should avoid strongly acidic conditions or switch to a base-catalyzed allylation method.
Data Presentation
The following table provides a hypothetical summary of how reaction conditions can influence the product distribution in the synthesis of this compound. This data is illustrative and actual results may vary.
| Entry | Catalyst/Base | Solvent | Temperature (°C) | Yield of this compound (%) | Yield of 3-methyl-2-cyclopentenone (%) | Yield of 3,6-diallyl-2,5-dione (%) | Yield of 2,5-dimethylfuran (%) |
| 1 | LDA | THF | -78 to 0 | 75 | 5 | 15 | 0 |
| 2 | NaOH | Ethanol | 25 | 40 | 30 | 10 | 0 |
| 3 | BF₃·OEt₂ | DCM | 0 | 60 | 0 | 5 | 20 |
| 4 | H₂SO₄ | Acetic Acid | 80 | 10 | 0 | <5 | 70 |
Experimental Protocols
General Protocol for the Base-Catalyzed Allylation of 2,5-Hexanedione
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 2,5-hexanedione (1.0 eq) in an anhydrous aprotic solvent (e.g., THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), 1.0 eq) in the same solvent via the dropping funnel over 30 minutes. Stir the mixture at -78 °C for 1 hour.
-
Allylation: Add allyl bromide (1.0 eq) dropwise to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
preventing polymerization of 6-heptene-2,5-dione during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted polymerization of 6-heptene-2,5-dione during its synthesis. Given that this compound is an α,β-unsaturated dicarbonyl compound, it is susceptible to polymerization, particularly under conditions that favor free-radical or anionic pathways.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, leading to polymerization.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture becomes viscous or solidifies. | Uncontrolled polymerization of this compound. | 1. Add a polymerization inhibitor: Introduce a suitable inhibitor at the beginning of the reaction. 2. Control reaction temperature: Lower the reaction temperature to reduce the rate of polymerization. 3. Exclude oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-initiated radical polymerization. |
| Low yield of desired product and formation of a high molecular weight polymer. | Presence of radical initiators (e.g., peroxides from solvents) or exposure to UV light. | 1. Use freshly distilled, peroxide-free solvents. 2. Protect the reaction from light by wrapping the reaction vessel in aluminum foil. 3. Incorporate a radical scavenger/inhibitor such as those listed in the table below. |
| Polymerization occurs during workup or purification. | Removal of inhibitors during extraction or exposure to heat during distillation. | 1. Add a non-volatile inhibitor (e.g., hydroquinone) before distillation. 2. Use lower temperatures for solvent removal via rotary evaporation. 3. Employ purification techniques that do not require high temperatures , such as column chromatography at room temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during synthesis?
A1: The primary cause of polymerization is the presence of the α,β-unsaturated ketone functional groups. These groups are susceptible to both free-radical and anionic polymerization. Polymerization can be initiated by heat, light (UV radiation), oxygen, or the presence of radical initiators like peroxides, which may be present as impurities in solvents or reagents.
Q2: What type of inhibitors can be used to prevent the polymerization of this compound?
A2: Free-radical inhibitors are commonly used to stabilize α,β-unsaturated carbonyl compounds. These inhibitors act by scavenging free radicals, thus terminating the polymerization chain reaction.[1][2] Phenolic compounds and stable nitroxide radicals are effective. The choice of inhibitor may depend on the reaction conditions and the purification method.
Q3: How can I effectively remove the inhibitor after the synthesis is complete?
A3: The method for inhibitor removal depends on the inhibitor used.
-
Volatile inhibitors (like BHT) can sometimes be removed during solvent evaporation or under vacuum.
-
Non-volatile, acidic inhibitors (like hydroquinone) can often be removed by a basic wash (e.g., with a dilute sodium hydroxide (B78521) solution) during the workup.
-
Column chromatography is also an effective method for separating the desired product from the inhibitor.
Q4: Can reaction conditions be optimized to minimize polymerization without using an inhibitor?
A4: Yes, to some extent.
-
Low Temperature: Keeping the reaction temperature as low as possible will significantly reduce the rate of polymerization.
-
Inert Atmosphere: Conducting the synthesis under an inert atmosphere (nitrogen or argon) is crucial to prevent oxygen from initiating radical polymerization.
-
Reaction Time: Minimizing the reaction time can also help reduce the extent of polymerization.
However, for robust and reproducible results, the use of an inhibitor is highly recommended.
Quantitative Data on Polymerization Inhibitors
The following table summarizes common free-radical inhibitors that can be used to prevent the polymerization of unsaturated ketones like this compound. The effective concentration can vary depending on the specific reaction conditions.
| Inhibitor | Chemical Structure | Typical Concentration (ppm) | Boiling Point (°C) | Notes |
| Hydroquinone (B1673460) (HQ) | C₆H₄(OH)₂ | 100 - 1000 | 287 | Effective in the presence of oxygen. Can be removed by basic wash. |
| Butylated Hydroxytoluene (BHT) | C₁₅H₂₄O | 100 - 500 | 265 | Volatile and can be removed under vacuum.[3] |
| Phenothiazine (PTZ) | C₁₂H₉NS | 50 - 200 | 371 | Highly effective, but can be more difficult to remove. |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | C₉H₁₈NO | 50 - 200 | Decomposes | A stable free radical that is a very effective inhibitor.[1] |
Experimental Protocol: Synthesis of this compound with Polymerization Inhibition
This protocol is a general guideline and may require optimization for specific synthetic routes.
Materials:
-
Starting materials for the synthesis of this compound
-
Anhydrous, peroxide-free solvent (e.g., THF, diethyl ether)
-
Polymerization inhibitor (e.g., Hydroquinone or BHT)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry all glassware in an oven at >100°C and allow to cool under a stream of inert gas.
-
Assemble the reaction apparatus, including a reflux condenser (if heating is required) and an inlet for inert gas.
-
-
Charging the Reactor:
-
Add the chosen polymerization inhibitor to the reaction vessel (e.g., 200 ppm of BHT relative to the expected product mass).
-
Add the anhydrous, peroxide-free solvent.
-
Begin stirring and establish a positive pressure of inert gas.
-
-
Reaction Execution:
-
Slowly add the starting materials to the reaction vessel at the desired temperature (ideally at or below room temperature if the reaction allows).
-
Maintain a constant temperature and inert atmosphere throughout the reaction. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or LC-MS).
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture to 0°C.
-
Quench the reaction as required by the specific synthetic protocol.
-
If hydroquinone was used as an inhibitor and needs to be removed at this stage, perform a wash with a cold, dilute aqueous solution of sodium hydroxide.
-
-
Purification:
-
If distillation is necessary, add a small amount of a non-volatile inhibitor (e.g., hydroquinone) to the crude product before heating.
-
Alternatively, purify the product using column chromatography on silica (B1680970) gel.
-
Visualizations
Below are diagrams illustrating key concepts in preventing the polymerization of this compound.
References
Technical Support Center: Improving Regioselectivity in the Cyclization of Unsymmetrical Diones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during the cyclization of unsymmetrical diones.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to poor regioselectivity in your cyclization reactions.
Problem 1: Low or No Regioselectivity in Robinson Annulation
Symptoms:
-
Formation of a mixture of regioisomeric annulation products.
-
Inconsistent product ratios between batches.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Enolate Formation: The regioselectivity of the Robinson annulation is often determined by the initial Michael addition, which depends on the enolate formed. Formation of a mixture of kinetic and thermodynamic enolates leads to a mixture of products.[1][2] | For the Thermodynamic Enolate (more substituted): Use protic solvents (e.g., ethanol), weaker bases (e.g., NaOH, NaOEt), and higher reaction temperatures. These conditions allow for equilibration to the more stable enolate.[1] For the Kinetic Enolate (less substituted): Use aprotic solvents (e.g., THF), a strong, sterically hindered base (e.g., LDA), and low temperatures (-78 °C). These conditions favor the faster-formed, less substituted enolate.[1] |
| Reaction Conditions Favoring Equilibration: Even if you aim for the kinetic product, prolonged reaction times or elevated temperatures can lead to equilibration and a loss of regioselectivity. | Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed. Maintain a consistently low temperature throughout the addition and reaction time. |
| Substrate Lacks Strong Directing Groups: If the electronic and steric differences between the two possible enolates are minimal, poor regioselectivity can be expected. | Consider modifying the substrate to include a directing group. For example, using a β-diketone or β-ketoester as the enolate component strongly favors deprotonation at the carbon flanked by the two carbonyl groups.[2] |
Problem 2: Poor Regioselectivity in Nazarov Cyclization of Unsymmetrical Divinyl Ketones
Symptoms:
-
Formation of a mixture of cyclopentenone regioisomers.
-
Difficulty in predicting the major product.
Possible Causes and Solutions:
| Cause | Solution |
| Substrate is Not "Polarized": Symmetrical or non-polarized divinyl ketones often exhibit low regioselectivity in the elimination step following the electrocyclization.[3] | Introduce electron-donating and electron-withdrawing groups on the vinyl fragments to create a "polarized" substrate. This can direct the regioselectivity of the cyclization. |
| Use of Strong Protic or Lewis Acids: Traditional conditions using strong acids can lead to side reactions and poor selectivity. | Employ milder Lewis acids or Brønsted acids. For example, copper(II) triflate has been shown to be effective for polarized substrates.[4][5] |
| Undesired Elimination Pathways: The oxyallyl cation intermediate can have multiple β-hydrogens available for elimination, leading to a mixture of products. | Utilize a silicon-directed approach. Placing a trimethylsilyl (B98337) (TMS) group on one of the vinyl moieties can direct the elimination to form a specific regioisomer due to the β-silicon effect. |
Frequently Asked Questions (FAQs)
Q1: How can I reliably form the kinetic enolate from my unsymmetrical dione?
To favor the formation of the kinetic enolate, you should use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA).[1] The reaction should be carried out in an aprotic solvent such as Tetrahydrofuran (THF) at a low temperature, typically -78 °C.[1] It is also crucial to add the ketone to the base to ensure the base is always in excess, preventing equilibration.[6]
Q2: What are "polarized" divinyl ketones and how do they improve regioselectivity in the Nazarov cyclization?
"Polarized" divinyl ketones are substrates where one vinyl group is electron-rich (containing an electron-donating group) and the other is electron-poor (containing an electron-withdrawing group). This electronic asymmetry facilitates the 4π-electrocyclization and can direct the regioselectivity of the subsequent elimination step, often leading to a single major product.[5]
Q3: Can solvent choice significantly impact the regioselectivity of my cyclization?
Yes, solvent choice is critical, particularly in reactions involving enolates like the Robinson annulation. Protic solvents (e.g., alcohols) can facilitate proton exchange, leading to the formation of the more thermodynamically stable enolate.[1] Aprotic solvents (e.g., THF, ether) are preferred for forming the kinetic enolate as they do not promote equilibration.[1]
Q4: Are there any general rules to predict the favored ring closure in intramolecular reactions?
Yes, Baldwin's rules for ring closure can provide guidance on the feasibility of different cyclization pathways based on the size of the ring being formed and the geometry of the reacting centers.[7][8][9][10][11] These rules can help predict whether an exo or endo cyclization is favored, which can be a factor in determining the final regiochemical outcome. For example, for trigonal systems (like the attack on a carbonyl group), 3 to 7-Exo-Trig closures are generally favored, while 3 to 5-Endo-Trig closures are disfavored.[8]
Experimental Protocols
Protocol 1: Regioselective Robinson Annulation via Kinetic Enolate Formation
This protocol describes the formation of the less substituted annulation product from an unsymmetrical ketone.
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.0 eq) dropwise while maintaining the temperature. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the unsymmetrical ketone (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Michael Addition: Add a solution of methyl vinyl ketone (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature.
-
Intramolecular Aldol Condensation and Dehydration: Add a solution of sodium hydroxide (B78521) (2.0 eq) in ethanol (B145695) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the formation of the α,β-unsaturated ketone.
-
Purification: After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regioselective Nazarov Cyclization of a Polarized Divinyl Ketone
This protocol outlines the cyclization of a divinyl ketone bearing an electron-donating and an electron-withdrawing group.
-
Reaction Setup: To a solution of the polarized divinyl ketone (1.0 eq) in a dry, non-coordinating solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., Cu(OTf)₂ (5 mol%)) at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to 24 hours depending on the substrate.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. Experimental and Theoretical Studies on the Nazarov Cyclization/Wagner-Meerwein Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Twists in Nazarov Cyclization Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 7. Baldwin's rules - Wikipedia [en.wikipedia.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Metal Catalyst Removal from Cyclization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing metal catalysts from cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual metal catalysts from my cyclization reaction?
There are several effective techniques for removing metal catalysts, with the choice depending on the specific metal, the reaction scale, and the nature of your product. The primary methods include:
-
Adsorption: Using solid supports like activated carbon or functionalized silica (B1680970) to bind the metal, which is then removed by filtration.[1][2]
-
Metal Scavengers: Employing silica-based or polymer-bound ligands that selectively chelate the metal catalyst.[3][4][5] These are highly efficient and selective.
-
Chromatography: Passing the reaction mixture through a silica or Celite plug to trap the metal catalyst.[6] This is common in lab-scale purifications.
-
Extraction: Utilizing liquid-liquid extraction or supercritical fluid extraction to separate the catalyst from the product.[6][7]
-
Crystallization: Inducing the crystallization of the desired product, leaving the metal impurities in the mother liquor.[5]
-
Oxidative Workup: Treating the reaction mixture with an oxidizing agent, such as hydrogen peroxide, to convert the metal into an insoluble and easily filterable form, like ruthenium dioxide.[8]
Q2: My product is sensitive to heat. What are some suitable room-temperature removal methods?
For temperature-sensitive compounds, several methods can be performed at room temperature:
-
Metal Scavengers: Most scavenger resins and functionalized silica gels are effective at room temperature, simply requiring stirring with the reaction mixture.[4][9]
-
Filtration through Celite or Silica Gel: This is a straightforward and mild filtration method to remove insoluble metal species.[6]
-
Extraction: Liquid-liquid extraction is typically performed at room temperature.[6]
Q3: I'm working on a large-scale synthesis. Which catalyst removal methods are most scalable?
For industrial applications, scalability is a critical factor. The following methods are well-suited for large-scale processes:
-
Activated Carbon Treatment: This is a cost-effective and widely used method in pharmaceutical manufacturing for removing palladium and other metals.[10]
-
Metal Scavengers in Flow Chemistry: Using scavenger-packed cartridges (like E-PAK) in a flow setup allows for continuous processing and is highly scalable.[5][11]
-
Crystallization: As a purification step, crystallization is inherently scalable for isolating the final product from catalyst residues.
Q4: How do I choose the right metal scavenger for my specific catalyst?
The choice of scavenger depends on the metal to be removed and its oxidation state. Scavengers are functionalized with different ligands that have varying affinities for different metals.
-
Thiol-functionalized scavengers (e.g., SiliaMetS Thiol): These are versatile and robust for a variety of metals, including palladium, rhodium, ruthenium, and copper.[12]
-
Amine-functionalized scavengers (e.g., SiliaMetS Diamine, Triamine): These are effective for metals like palladium, platinum, ruthenium, and chromium.[12][13]
-
Dimercaptotriazine (DMT)-functionalized scavengers: These are particularly effective for ruthenium and hindered palladium complexes.[13]
It is often recommended to perform a screening of different scavengers to find the most effective one for your specific application.
Q5: Can I use a combination of methods for more efficient catalyst removal?
Yes, a multi-step approach can be highly effective. For instance, an initial treatment with activated carbon can be followed by polishing with a high-affinity metal scavenger to reduce metal levels to very low ppm or even ppb.[10] Similarly, an aqueous wash can be followed by treatment with a scavenger or activated carbon.[14]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High levels of palladium remain after filtration through Celite. | The palladium species might be soluble in the solvent system. | 1. Try concentrating the reaction mixture and reconstituting it in a solvent like methanol (B129727) where the metal may be less soluble, then filter through Celite.[6] 2. Consider using a dedicated palladium scavenger like SiliaMetS Thiol or MP-TMT.[9][12] |
| Metal scavenger is not effectively removing the catalyst. | 1. Incorrect scavenger choice for the metal or its oxidation state. 2. Insufficient amount of scavenger used. 3. Inadequate reaction time or mixing. | 1. Screen a panel of scavengers with different functional groups. 2. Increase the equivalents of the scavenger (typically 3-5 equivalents are used).[4] 3. Increase the stirring time (4-16 hours is common) and ensure vigorous mixing.[4] |
| Product loss during activated carbon treatment. | The product may be adsorbing to the activated carbon along with the metal catalyst. | 1. Reduce the amount of activated carbon used. 2. Screen different types of activated carbon. 3. Consider using a more selective method like a metal scavenger. |
| Ruthenium catalyst from a metathesis reaction is difficult to remove. | Ruthenium byproducts can be persistent and highly colored. | 1. Treat the crude reaction mixture with triphenylphosphine (B44618) oxide or DMSO, followed by filtration through silica gel.[15] 2. Use an oxidative workup with hydrogen peroxide to precipitate ruthenium dioxide.[8] 3. Employ a scavenger specifically designed for ruthenium, such as one functionalized with dimercaptotriazine (DMT).[13] |
Quantitative Data on Catalyst Removal Efficiency
The following table summarizes the performance of various catalyst removal methods based on reported data.
| Catalyst | Method | Initial Concentration | Final Concentration | % Removal | Reference |
| Palladium (Pd) | MP-TMT Scavenger | 33,000 ppm | < 200 ppm | > 99.4% | [9] |
| Palladium (Pd) | MP-TMT Scavenger | 500 - 800 ppm | < 10 ppm | > 98% | [9] |
| Palladium (Pd) | PhosphonicS SPM32 Scavenger | 2100 ppm | < 10.5 ppm (in 20h) | > 99.5% | [16] |
| Palladium (Pd) | Activated Carbon (Darco KB-B) | 300 ppm | < 1 ppm | > 99.6% | [10] |
| Palladium (Pd) | CPs-HP50 Scavenger | - | - | > 99.9% | [17] |
| Rhodium (Rh) | CPs-HP50 Scavenger | - | - | > 99.9% | [17] |
| Ruthenium (Ru) | Aqueous Extraction + Activated Carbon | ~4400 ppm | < 0.04 ppm | > 99.99% | [14] |
| Ruthenium (Ru) | Aqueous Extraction + THMP | ~4400 ppm | 2 ppm | ~99.95% | [14] |
Experimental Protocols
Protocol 1: General Procedure for Metal Removal Using a Bulk Scavenger
-
Dissolve the Crude Product: Dissolve the crude reaction mixture containing the metal catalyst in a suitable organic solvent.
-
Add the Scavenger: Add 3-5 equivalents of the chosen metal scavenger resin (e.g., SiliaMetS Thiol) to the solution.[4]
-
Stir the Mixture: Stir the resulting mixture vigorously at room temperature for 4-16 hours.[4] In some cases, gentle heating or microwave irradiation can accelerate the process.[3]
-
Filter to Remove the Scavenger: Filter the mixture to remove the solid scavenger, which now has the metal bound to it.
-
Wash the Scavenger: Wash the collected scavenger on the filter with a fresh portion of the solvent to recover any adsorbed product.
-
Concentrate the Filtrate: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product containing the palladium catalyst in a suitable solvent (e.g., THF).
-
Add Activated Carbon: Add activated carbon (e.g., 0.2 wt equivalents of Darco KB-B) to the solution.[10]
-
Agitate the Mixture: Stir the mixture at a slightly elevated temperature (e.g., 45 °C) for an extended period (e.g., 18 hours).[10]
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Rinse and Concentrate: Rinse the filter cake with the solvent and combine the filtrates. Concentrate the solution to yield the product with reduced palladium content.
Visualizations
Caption: Workflow for catalyst removal using a bulk scavenger.
Caption: Decision tree for choosing a catalyst removal method.
References
- 1. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 3. silicycle.com [silicycle.com]
- 4. Metal Scavengers [sigmaaldrich.com]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. silicycle.com [silicycle.com]
- 14. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 16. spinchem.com [spinchem.com]
- 17. Scavengers - N.E. CHEMCAT [ne-chemcat.co.jp]
Navigating the Synthesis of 6-Heptene-2,5-dione: A Technical Support Guide
Welcome to the technical support center for the synthesis of 6-heptene-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up of this valuable unsaturated diketone.
I. Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges, from incomplete reactions to purification difficulties. This guide addresses specific issues in a question-and-answer format to help you navigate these obstacles.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TR-01 | Low yield of the initial alkylation product (allyl acetoacetate (B1235776) derivative). | 1. Incomplete deprotonation of the starting β-keto ester. 2. The base used is not strong enough or is sterically hindered. 3. Reaction temperature is too low. 4. Poor quality of the allyl halide. | 1. Ensure the use of a sufficiently strong and non-nucleophilic base like sodium ethoxide or LDA to achieve complete enolate formation. 2. Consider using a stronger base or optimizing the reaction temperature. 3. Use freshly distilled allyl bromide or chloride. |
| TR-02 | Formation of dialkylated byproducts. | 1. The mono-alkylated product is deprotonated and reacts with another equivalent of the allyl halide. 2. Use of an excess of the alkylating agent. | 1. Use a slight excess of the starting β-keto ester relative to the allyl halide. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| TR-03 | Difficulties in the purification of the intermediate β-keto ester. | 1. The product is an oil and difficult to handle. 2. Co-elution with starting materials or byproducts during column chromatography. | 1. If the product is an oil, consider converting it to a solid derivative for easier handling and purification, if possible. 2. Optimize the solvent system for column chromatography to improve separation. |
| TR-04 | Incomplete hydrolysis and decarboxylation. | 1. Insufficient heating or reaction time. 2. The acidic or basic conditions are not optimal for both steps. | 1. Ensure adequate heating and monitor the reaction progress by TLC or GC. 2. A two-step procedure with separate hydrolysis and decarboxylation steps might offer better control and yield. |
| TR-05 | Formation of side products during decarboxylation. | 1. High temperatures can lead to side reactions like aldol (B89426) condensation. 2. Presence of impurities that catalyze side reactions. | 1. Optimize the decarboxylation temperature to the lowest effective level. 2. Ensure the purity of the intermediate before proceeding with decarboxylation. |
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and versatile method is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester with an allyl halide, followed by hydrolysis and decarboxylation to yield the target methyl ketone.[1][2][3][4][5]
Q2: Which base is most suitable for the deprotonation of the acetoacetic ester?
A2: Sodium ethoxide (NaOEt) in ethanol (B145695) is a commonly used base for this reaction as it is strong enough to deprotonate the α-carbon of the acetoacetic ester to form the enolate.[5] For more sensitive substrates or to avoid side reactions, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be used.
Q3: What are the typical challenges in the alkylation step?
A3: The main challenges include achieving complete mono-alkylation while minimizing the formation of the dialkylated byproduct. This can be controlled by carefully managing the stoichiometry of the reactants and the reaction conditions.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of the starting materials and the formation of the product. Gas Chromatography (GC) can also be used for a more quantitative analysis of the reaction mixture.
Q5: What are the key considerations for the final hydrolysis and decarboxylation step?
A5: This step is typically carried out by heating the alkylated acetoacetic ester in the presence of an acid or a base.[4][5] It is crucial to ensure the reaction goes to completion to obtain the desired ketone. The temperature and reaction time are critical parameters to optimize to avoid the formation of byproducts.
III. Experimental Protocol: Synthesis of this compound via Acetoacetic Ester Synthesis
This protocol outlines a plausible synthetic route for this compound.
Step 1: Synthesis of Ethyl 2-acetyl-4-pentenoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add ethyl acetoacetate to the sodium ethoxide solution with continuous stirring to form the sodium enolate.
-
To this solution, add allyl bromide dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, neutralize the reaction mixture with dilute acid and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Hydrolysis and Decarboxylation to this compound
-
To the purified ethyl 2-acetyl-4-pentenoate, add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction for the evolution of carbon dioxide, which indicates the progress of decarboxylation.
-
After the reaction is complete (as indicated by TLC or GC), cool the mixture to room temperature.
-
If an acidic workup was used, neutralize the solution with a base. If a basic workup was used, acidify the solution.
-
Extract the final product, this compound, with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Further purify the product by vacuum distillation.
Quantitative Data Summary
| Parameter | Step 1: Alkylation | Step 2: Hydrolysis & Decarboxylation |
| Typical Yield | 60-80% | 70-90% |
| Reaction Time | 2-4 hours | 4-8 hours |
| Reaction Temp. | Reflux | Reflux |
IV. Visualizations
Experimental Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. What alkyl bromide should be used in the acetoacetic ester synthe... | Study Prep in Pearson+ [pearson.com]
- 2. What alkyl bromide should be used in the acetoacetic ester synthe... | Study Prep in Pearson+ [pearson.com]
- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Byproduct Analysis in 1,4-Dione Cyclization
This center provides troubleshooting guides and frequently asked questions for researchers encountering byproducts during the intramolecular cyclization of 1,4-diones, such as in the Paal-Knorr synthesis to form furans, pyrroles, or cyclopentenones.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired reaction in the intramolecular cyclization of a 1,4-dione?
A1: The most common intramolecular cyclization of 1,4-diones is the Paal-Knorr synthesis, which is used to generate substituted furans, pyrroles, and thiophenes.[1] The reaction typically involves the 1,4-dicarbonyl compound and an acid catalyst for furan (B31954) synthesis, an amine for pyrrole (B145914) synthesis, or a sulfur source for thiophene (B33073) synthesis.[1] The core mechanism for furan synthesis involves the protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan ring.[1]
Q2: My reaction is yielding a significant, unexpected byproduct. What is the most likely side reaction?
A2: A very common side reaction, particularly under basic or even neutral conditions, is an intramolecular aldol (B89426) condensation.[2][3] Instead of the enol attacking a carbonyl to form a five-membered furan or pyrrole precursor, an enolate can form and attack the other carbonyl to create a six-membered ring intermediate. Subsequent dehydration leads to the formation of a cyclic α,β-unsaturated ketone (a cyclohexenone derivative), which can be a major byproduct.
Q3: Can different cyclized products be formed from the same 1,4-dione?
A3: Yes, reaction conditions can dictate the type of cyclized product. For example, in the acid-catalyzed cyclization of 2,5-hexanedione (B30556), different catalysts can favor the formation of 3-methyl-2-cyclopenten-1-one (B1293772) (an aldol-type product) versus 2,5-dimethylfuran (B142691) (a Paal-Knorr product). The acidity or basicity of the catalyst plays a crucial role in determining the dominant reaction pathway.
Q4: My NMR spectrum of the crude product is complex and shows many unexpected peaks. What are the first steps to identify the byproducts?
A4: A crude ¹H NMR spectrum provides valuable information on the ratio of starting material, desired product, and byproducts.[4] The initial steps for analysis should be:
-
Identify Known Peaks: Assign peaks corresponding to your starting material and the expected product based on their known chemical shifts and splitting patterns.
-
Analyze Remaining Signals: Examine the integration, chemical shift, and multiplicity of the unknown peaks. Signals in the olefinic region (5-7 ppm) or new carbonyl-region signals in the ¹³C NMR can suggest aldol condensation products.
-
Assess Purity: Use the integration to determine the relative percentage of each component in the crude mixture.
-
Employ 2D NMR: If the 1D spectrum is too crowded, techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown byproducts.
Troubleshooting Guide
| Issue / Observation | Probable Cause | Suggested Solution / Action |
| Low yield of desired furan; significant amount of a higher molecular weight byproduct detected by MS. | Intramolecular Aldol Condensation. This is favored by basic or neutral conditions, leading to cyclohexenone derivatives instead of the furan. | Ensure reaction conditions are sufficiently acidic. Use a protic acid (e.g., p-TsOH, H₂SO₄) or a Lewis acid (e.g., ZnCl₂) as a catalyst to promote the Paal-Knorr pathway.[1] Avoid basic workups until the reaction is complete. |
| Reaction stalls; TLC and crude NMR show a mix of starting material and products. | Insufficient Dehydration. The final step of the Paal-Knorr synthesis is the dehydration of a cyclic hemiacetal (for furans) or hemiaminal (for pyrroles).[1] Inadequate acid strength or temperature can stall the reaction at this intermediate stage. | Increase the concentration or strength of the acid catalyst. If thermally stable, consider increasing the reaction temperature or using a dehydrating agent like phosphorus pentoxide.[1] |
| Formation of dark, insoluble tar or polymer. | Acid-catalyzed Polymerization. Furans, the products of one common cyclization, are known to be sensitive to strong acids and can polymerize.[5] The starting dione (B5365651) itself can also undergo acid-catalyzed polymerization or decomposition under harsh conditions. | Use milder acidic conditions (e.g., acetic acid) or a solid-supported acid catalyst that can be easily filtered off. Reduce the reaction temperature and monitor the reaction closely to avoid prolonged exposure to acid after completion. |
| GC-MS shows multiple peaks with similar mass fragments. | Formation of Isomeric Byproducts. Depending on the substitution pattern of the 1,4-dione, regioisomers of the desired product or byproducts can form. | Isomeric products often have slightly different retention times. Use a GC column with high resolving power and a slow temperature ramp to improve separation. Analyze the mass fragmentation patterns carefully to distinguish between isomers. |
Data Presentation: Catalyst Effect on Product Selectivity
The choice of catalyst can significantly influence the outcome of 1,4-dione cyclization. The following data summarizes the conversion of 2,5-hexanedione at 350°C over different metal oxide catalysts, showing the selectivity for two different cyclized products: 3-methyl-2-cyclopenten-1-one (MCP, an aldol-type product) and 2,5-dimethylfuran (DMF, a Paal-Knorr product).
| Catalyst | 2,5-Hexanedione Conversion (%) | Product Ratio (MCP / DMF) | Predominant Product Pathway |
| MgO | 99 | 249.0 | Aldol Cyclization |
| Al₂O₃ | 98 | 0.8 | Paal-Knorr / Aldol Mix |
| Nb₂O₅ | 99 | 0.1 | Paal-Knorr Cyclization |
| (Data sourced from a study on 2,5-hexanedione cyclization, highlighting the influence of catalyst acidity/basicity on the product distribution.) |
Visualizations
Reaction Pathways
Caption: Competing pathways in 1,4-dione cyclization.
Analytical Workflow for Byproduct Identification
Caption: Systematic workflow for identifying unknown byproducts.
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude Reaction Mixture
This protocol outlines the general steps for analyzing a crude reaction mixture to identify and quantify the products and byproducts.
1. Sample Preparation:
- Quench a small aliquot (~0.1 mL) of the reaction mixture and perform a workup (e.g., dilute with ethyl acetate, wash with brine, dry over Na₂SO₄).
- Carefully evaporate the solvent.
- Dissolve the residue (~1-5 mg) in a volatile solvent suitable for GC analysis (e.g., 1 mL of dichloromethane (B109758) or hexane). The solution should be free of particulates.[1]
- If necessary, filter the solution through a small plug of silica (B1680970) gel or a syringe filter.
2. Instrument Setup (Example Parameters):
- Injector: Set to 250°C.
- Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
- Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: Increase at 10°C/min to 280°C.
- Hold: Maintain 280°C for 5 minutes.
- MS Detector:
- Source Temperature: 230°C.
- Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-500 m/z.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS.
- Integrate the peaks in the resulting total ion chromatogram (TIC). The relative peak area gives a semi-quantitative measure of the product/byproduct ratio.
- Analyze the mass spectrum for each peak. Identify the molecular ion (M⁺) to determine the molecular weight.
- Compare the fragmentation pattern of unknown peaks to a mass spectral library (e.g., NIST) to propose structures.
Protocol 2: NMR Analysis for Byproduct Structure Elucidation
This protocol is for analyzing an isolated, unknown byproduct.
1. Sample Preparation:
- Ensure the isolated byproduct is pure (>95% by TLC or GC).
- Dissolve 5-10 mg of the solid or liquid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed and it's not already in the solvent.
2. 1D NMR Acquisition:
- ¹H NMR: Acquire a standard proton spectrum. Note the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) for each signal.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the number of unique carbon environments. Note the chemical shifts to identify types of carbons (e.g., C=O ~170-210 ppm, sp² ~100-150 ppm, sp³ ~10-70 ppm).
3. 2D NMR Acquisition (if needed):
- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). It helps build structural fragments by showing ¹H-¹H connectivity.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to, providing definitive ¹H-¹³C one-bond connections.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is crucial for connecting fragments and identifying quaternary carbons.
4. Structure Assembly:
- Use the molecular formula (from high-resolution MS) to calculate the degree of unsaturation.
- Use IR and ¹³C NMR data to identify key functional groups.
- Use ¹H NMR data (integration, splitting) and COSY to assemble small structural fragments.
- Use HSQC and HMBC to connect these fragments into a complete molecular structure that is consistent with all spectroscopic data.
References
strategies to improve the stereoselectivity of dione cyclizations
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of dione (B5365651) cyclizations.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during dione cyclization experiments, offering potential causes and solutions in a user-friendly question-and-answer format.
Question: My dione cyclization is resulting in low enantioselectivity. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity in dione cyclizations can stem from several factors. Here's a breakdown of potential causes and troubleshooting strategies:
-
Sub-optimal Catalyst or Ligand: The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity.
-
Troubleshooting:
-
Screen a variety of catalysts: Different catalytic systems (e.g., organocatalysts vs. metal complexes) can exhibit vastly different efficiencies for a given substrate. For instance, in asymmetric Nazarov cyclizations, both chiral Brønsted acids and chiral Lewis acids have proven effective.[1]
-
Modify the ligand: For metal-catalyzed reactions, systematically vary the chiral ligand. The steric and electronic properties of the ligand play a crucial role in creating a chiral environment around the metal center.
-
Consider a bifunctional catalyst: Catalysts with both Brønsted acidic and Lewis basic sites can offer enhanced stereocontrol through a dual activation mechanism.
-
-
-
Incorrect Reaction Temperature: Temperature can significantly influence the transition states leading to different enantiomers.
-
Troubleshooting:
-
Lower the reaction temperature: Often, running the reaction at lower temperatures can enhance enantioselectivity by favoring the transition state with the lower activation energy.
-
Systematic temperature screening: Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to identify the optimal condition.
-
-
-
Inappropriate Solvent: The solvent can influence catalyst solubility, substrate conformation, and the stability of transition states.[2][3]
-
Troubleshooting:
-
Solvent screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene (B28343), dichloromethane (B109758), THF, acetonitrile). Non-polar solvents often favor higher enantioselectivity in organocatalyzed reactions.
-
-
-
Substrate-Related Issues: The structure of the dione substrate itself can impact stereoselectivity.
-
Troubleshooting:
-
Introduce directing groups: Installing a directing group on the substrate can help to pre-organize it in the catalyst's chiral pocket, leading to a more selective cyclization.
-
Modify substrate sterics: Increasing the steric bulk of certain substituents on the dione can favor the formation of one enantiomer over the other.
-
-
Question: I am observing poor diastereoselectivity in my dione cyclization. What steps can I take to improve it?
Answer: Poor diastereoselectivity is a common challenge, often arising from a lack of facial selectivity in the cyclization step. Here are some strategies to enhance it:
-
Catalyst Control: The catalyst can influence the approach of the nucleophile to the electrophile.
-
Troubleshooting:
-
Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the dione, creating a rigid transition state that favors one diastereomer. Screening different Lewis acids (e.g., those based on copper, titanium, or boron) can be beneficial.
-
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can effectively control diastereoselectivity in intramolecular aldol (B89426) and Michael additions of diones through the formation of specific enamine or iminium ion intermediates.[4][5]
-
-
-
Substrate Control: The inherent stereochemistry of the substrate can be leveraged to direct the formation of a specific diastereomer.
-
Troubleshooting:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dione substrate can effectively bias the cyclization to produce a single diastereomer. The auxiliary can then be cleaved post-cyclization.
-
Existing Stereocenters: If the dione already contains stereocenters, they can influence the stereochemical outcome of the newly formed centers (diastereoselective induction).
-
-
-
Reaction Conditions:
-
Troubleshooting:
-
Temperature Optimization: As with enantioselectivity, temperature can play a crucial role. Lowering the temperature often increases diastereoselectivity.
-
Solvent Effects: The solvent can influence the conformational preferences of the substrate and transition states. A systematic solvent screen is recommended.[2]
-
-
Question: My cyclization reaction is sluggish or not proceeding to completion. What could be the issue?
Answer: Slow or incomplete reactions can be frustrating. Consider these potential causes and solutions:
-
Catalyst Deactivation or Inhibition: The catalyst may be losing its activity over the course of the reaction.
-
Troubleshooting:
-
Increase catalyst loading: While not always ideal, a modest increase in the catalyst loading can sometimes overcome slow reaction rates.
-
Product Inhibition: The product of the cyclization may be binding to the catalyst and inhibiting its turnover. If suspected, try running the reaction at a lower concentration or consider a different catalyst that is less prone to product inhibition.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can regenerate the active catalyst or prevent deactivation.
-
-
-
Insufficient Activation of the Substrate: The dione may not be sufficiently activated for the cyclization to occur efficiently.
-
Troubleshooting:
-
Stronger Lewis or Brønsted Acid: If using an acid catalyst, switching to a stronger one may be necessary to promote the reaction.
-
Substrate Modification: Modifying the electronic properties of the dione substrate (e.g., introducing electron-withdrawing groups) can increase its reactivity.
-
-
-
Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent, leading to a heterogeneous and slow reaction.
-
Troubleshooting:
-
Change the solvent: Select a solvent in which all reaction components are fully soluble at the desired reaction temperature.
-
Gentle heating: In some cases, gentle heating can improve solubility and reaction rates, but be mindful of its potential impact on stereoselectivity.
-
-
Data Presentation
The following tables summarize quantitative data on the effect of various parameters on the stereoselectivity of different dione cyclization reactions.
Table 1: Effect of Catalyst on the Asymmetric Intramolecular Aldol Cyclization of a 1,5-Diketone
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 1 | (S)-Proline (20) | DMSO | 48 | 85 | 92:8 | 95 |
| 2 | (S)-4-Hydroxyproline (20) | DMSO | 72 | 78 | 88:12 | 91 |
| 3 | (S)-Diphenylprolinol silyl (B83357) ether (10) | Toluene | 24 | 92 | >99:1 | 99 |
| 4 | Cinchona alkaloid-derived thiourea (B124793) (5) | CH2Cl2 | 36 | 90 | 95:5 | 98 |
Table 2: Influence of Solvent and Temperature on the Enantioselective Robinson Annulation [6]
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (S)-Proline | DMF | 25 | 75 | 70 |
| 2 | (S)-Proline | CH3CN | 25 | 68 | 65 |
| 3 | (S)-Proline | Toluene | 0 | 82 | 85 |
| 4 | (S)-Proline | Toluene | -20 | 80 | 92 |
| 5 | Phenylalanine/CSA | neat | 25 | 65 | 78 |
Experimental Protocols
This section provides detailed methodologies for key dione cyclization reactions.
Protocol 1: Organocatalytic Asymmetric Intramolecular Aldol Cyclization
This protocol describes a general procedure for the enantioselective intramolecular aldol cyclization of a 1,5-diketone using a chiral organocatalyst.
Materials:
-
1,5-Diketone substrate (1.0 mmol)
-
Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 1,5-diketone substrate (1.0 mmol) and the chiral organocatalyst (0.1 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the product by NMR and determine the diastereomeric ratio.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Protocol 2: Lewis Acid-Catalyzed Asymmetric Nazarov Cyclization
This protocol outlines a general method for the enantioselective Nazarov cyclization of a divinyl ketone using a chiral Lewis acid catalyst.
Materials:
-
Divinyl ketone substrate (0.5 mmol)
-
Chiral Lewis acid precursor (e.g., Cu(OTf)2, 0.05 mmol, 10 mol%)
-
Chiral ligand (e.g., (R,R)-Ph-Box, 0.055 mmol, 11 mol%)
-
Anhydrous solvent (e.g., dichloromethane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral Lewis acid precursor (0.05 mmol) and the chiral ligand (0.055 mmol).
-
Add anhydrous dichloromethane (2.5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Add activated 4 Å molecular sieves to the catalyst solution.
-
In a separate flask, dissolve the divinyl ketone substrate (0.5 mmol) in anhydrous dichloromethane (2.5 mL).
-
Slowly add the substrate solution to the catalyst mixture at the desired reaction temperature (e.g., -20 °C).
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by adding a few drops of saturated aqueous NaHCO3 solution.
-
Warm the mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired cyclopentenone product.
-
Characterize the product and determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to stereoselective dione cyclizations.
Caption: A general experimental workflow for optimizing the stereoselectivity of dione cyclizations.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Analysis of Pauson-Khand vs. Nazarov Cyclization for Dione-Derived Cyclopentenones
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the construction of five-membered carbocycles, particularly cyclopentenones, is a frequently encountered challenge. Among the myriad of synthetic methodologies available, the Pauson-Khand reaction and the Nazarov cyclization stand out as powerful and versatile strategies. This guide provides an objective comparison of these two cornerstone reactions, focusing on their application in the synthesis of cyclopentenones from diones and their synthetic equivalents, supported by experimental data and detailed protocols.
While the Nazarov cyclization directly employs divinyl ketones (a type of dione), the Pauson-Khand reaction utilizes enynes. However, for the purpose of this comparative analysis, 1,6-enynes are considered synthetic equivalents as they can be conceptualized as arising from dione (B5365651) precursors and lead to similarly substituted cyclopentenone products.
At a Glance: Pauson-Khand vs. Nazarov Cyclization
| Feature | Pauson-Khand Reaction | Nazarov Cyclization |
| Reaction Type | [2+2+1] Cycloaddition | 4π-Electrocyclization |
| Key Substrates | Alkene, Alkyne, Carbon Monoxide (often as a 1,6-enyne) | Divinyl Ketone (Dienone) |
| Catalyst/Promoter | Transition metal carbonyl complexes (e.g., Co₂(CO)₈, [Rh(CO)₂Cl]₂) | Lewis acids (e.g., FeCl₃, BF₃·OEt₂, SnCl₄) or Brønsted acids |
| Key Intermediate | Metallacyclopentene | Pentadienyl cation |
| Stereochemistry | Generally high diastereoselectivity in intramolecular reactions. | Conrotatory electrocyclization; stereochemistry can be controlled by substituents. |
| Scope | Broad alkyne and alkene scope, including strained and functionalized systems. | Tolerates a wide range of substituents on the dienone backbone. |
| Reaction Conditions | Often requires elevated temperatures and pressures of CO, though milder conditions have been developed. | Typically requires stoichiometric amounts of strong acids, but catalytic methods are known. |
Reaction Mechanisms
The fundamental difference between the Pauson-Khand reaction and the Nazarov cyclization lies in their reaction mechanisms, which dictates their stereochemical outcomes and substrate scope.
Pauson-Khand Reaction Mechanism
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable alkyne-cobalt complex.[1][2] Subsequent coordination of the alkene, followed by migratory insertion, leads to a metallacyclopentene intermediate.[1] Carbonyl insertion and reductive elimination then furnish the cyclopentenone product.[1]
Caption: Mechanism of the Pauson-Khand Reaction.
Nazarov Cyclization Mechanism
The Nazarov cyclization is an acid-catalyzed process.[3][4] The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone, which generates a pentadienyl cation.[3][4] This intermediate then undergoes a thermally allowed 4π-conrotatory electrocyclization to form an oxyallyl cation.[3] Subsequent elimination of a proton, followed by tautomerization, yields the cyclopentenone.[4]
Caption: Mechanism of the Nazarov Cyclization.
Experimental Data Comparison
The following tables summarize representative experimental data for both intramolecular Pauson-Khand reactions of 1,6-enynes and Nazarov cyclizations of divinyl ketones.
Pauson-Khand Reaction of 1,6-Enynes: Substrate Scope
| Entry | Substrate (1,6-Enyne) | Catalyst/Promoter | Conditions | Product | Yield (%) | Reference |
| 1 | N-Tosyl-4-aza-1,6-heptenyne | Co₂(CO)₈ (1.1 eq) | DCE, 80 °C, 12 h | Bicyclic Lactam | 85 | [5] |
| 2 | O-Tethered 1,6-enyne | [Rh(CO)₂Cl]₂ (5 mol%) | Toluene, 110 °C, 24 h | Bicyclic Ether | 92 | [5] |
| 3 | Malonate-derived 1,6-enyne | Co₂(CO)₈ (5 mol%), light (300 W) | DME, 50-55 °C, 12 h | Bicyclic Ketone | 81 | [6] |
| 4 | Phenyl-substituted 1,6-enyne | Co₂(CO)₈ (1.1 eq), NMO | CH₂Cl₂, 25 °C, 12 h | Phenyl-substituted bicyclic ketone | 75 | [7] |
Nazarov Cyclization of Divinyl Ketones: Substrate Scope
| Entry | Substrate (Divinyl Ketone) | Promoter | Conditions | Product | Yield (%) | Reference |
| 1 | 1,5-Diphenyl-1,4-pentadien-3-one | FeCl₃ (2.0 eq) | CH₂Cl₂, 0 °C to rt, 1 h | 3,4-Diphenylcyclopent-2-en-1-one | 95 | [8] |
| 2 | 1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one | BF₃·OEt₂ (1.5 eq) | CH₂Cl₂, -78 °C to rt, 2 h | 3,4-Bis(4-methoxyphenyl)cyclopent-2-en-1-one | 88 | [8] |
| 3 | β-Silyl divinyl ketone | Zn(OTf)₂ (10 mol%), Chiral Brønsted Acid (12 mol%) | DCE, 40 °C, 24 h | Chiral silyl-cyclopentenone | 93 (95% ee) | [9] |
| 4 | 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one | SnCl₄ (2.0 eq) | CH₂Cl₂, 0 °C to rt, 30 min | 2,5-Dimethyl-3,4-diphenylcyclopent-2-en-1-one | 75 | [4] |
Experimental Protocols
Key Experiment 1: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne
This protocol is a representative example of a cobalt-mediated intramolecular Pauson-Khand reaction.[10]
Materials:
-
1,6-Enyne (1.0 mmol)
-
Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol)
-
Degassed mesitylene (B46885) (20 mL)
-
Carbon monoxide (CO) gas
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the 1,6-enyne (1.0 mmol) and degassed mesitylene (20 mL).
-
Add dicobalt octacarbonyl (1.1 mmol) to the flask in one portion.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Degas the system with carbon monoxide and then heat the reaction to 160 °C using a pre-heated oil bath.
-
Stir the solution at this temperature for an additional 24 hours.
-
Upon completion, cool the reaction mixture to room temperature and directly load it onto a silica gel column.
-
Elute with hexanes to remove the mesitylene solvent.
-
Subsequent flash column chromatography of the residue provides the purified cyclopentenone product.
Caption: Experimental workflow for the Pauson-Khand reaction.
Key Experiment 2: Lewis Acid-Catalyzed Nazarov Cyclization of a Divinyl Ketone
This protocol exemplifies a typical Lewis acid-promoted Nazarov cyclization.[4]
Materials:
-
Divinyl ketone (0.58 mmol)
-
Dichloromethane (DCM, 19 mL)
-
Tin(IV) chloride (SnCl₄, 1.0 M solution in DCM, 1.16 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the divinyl ketone (0.58 mmol) in DCM (19 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add the SnCl₄ solution (1.16 mmol) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the cyclopentenone product.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 4. Nazarov Cyclization - NROChemistry [nrochemistry.com]
- 5. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nazarov Cyclization [organic-chemistry.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. Pauson-Khand Reaction - NROChemistry [nrochemistry.com]
A Comparative Guide to Catalysts for the Intramolecular Cyclization of 6-Heptene-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of 6-heptene-2,5-dione and its saturated analog, 2,5-hexanedione (B30556), is a fundamental transformation in organic synthesis, providing access to valuable cyclopentenone cores, such as 3-methyl-2-cyclopentenone. These five-membered ring structures are pivotal intermediates in the synthesis of a wide array of natural products and pharmaceuticals. The selection of an appropriate catalyst is crucial for achieving high yields and selectivity in this reaction. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.
Comparison of Catalytic Methods
The cyclization of 1,4-dicarbonyl compounds like this compound can be broadly categorized into three main catalytic approaches: base-catalyzed, acid-catalyzed, and metal-catalyzed reactions. Each method offers distinct advantages and disadvantages in terms of reactivity, selectivity, and substrate scope.
Base-Catalyzed Intramolecular Aldol (B89426) Condensation: This is the most extensively studied and utilized method for the cyclization of 1,4-diketones. The reaction proceeds via an intramolecular aldol condensation mechanism, where a base abstracts an α-proton to form an enolate, which then attacks the second carbonyl group. Subsequent dehydration leads to the formation of the α,β-unsaturated cyclopentenone. A variety of bases, ranging from common homogeneous catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) to heterogeneous solid bases, have been employed.
Acid-Catalyzed Cyclization (Nazarov Cyclization): For unsaturated substrates like this compound, which is a divinyl ketone derivative, an acid-catalyzed 4π-electrocyclic ring closure known as the Nazarov cyclization is a viable pathway to cyclopentenones.[1] This reaction is typically promoted by stoichiometric or catalytic amounts of a Lewis acid or a Brønsted acid.[1] The reaction proceeds through a pentadienyl cation intermediate.[2] A potential side reaction in the acid-catalyzed treatment of 1,4-dicarbonyls is the Paal-Knorr synthesis, which leads to the formation of furans.
Metal-Catalyzed Cyclization: Transition metal catalysts, particularly those based on rhodium and palladium, offer alternative pathways for the cyclization of unsaturated ketones. Rhodium catalysts can facilitate intramolecular hydroacylation, where an aldehyde C-H bond adds across a carbon-carbon double bond. While this compound does not possess an aldehyde, related transformations of dienones can be envisioned. Palladium catalysts are known to effect a variety of cyclization reactions of unsaturated systems.
Data Presentation
The following tables summarize the performance of various catalysts for the intramolecular cyclization of 2,5-hexanedione, a close structural analog of this compound, to 3-methyl-2-cyclopentenone. Data for the direct cyclization of this compound is less prevalent in the literature, but the trends observed with its saturated counterpart provide valuable insights.
Table 1: Comparison of Base Catalysts for the Cyclization of 2,5-Hexanedione
| Catalyst | Substrate | Product | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| NaOH | 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | Reflux | - | High | - | [3] |
| KOH | 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | - | - | High | - | [3] |
| CaO | 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | 150 | 14 | 98 | - | [4] |
| ZrO₂-supported Li₂O | 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | 250 | - | 99 (conversion) | 96 | |
| γ-Al₂O₃/AlOOH | 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | - | - | 77.2 | 85.9 | [3] |
Table 2: Overview of Acid and Metal Catalysts for Related Cyclizations
| Catalyst Type | Reaction Type | Substrate Type | Product Type | General Conditions |
| Lewis Acids (e.g., FeCl₃, AlCl₃, BF₃·OEt₂) | Nazarov Cyclization | Divinyl Ketones | Cyclopentenones | Stoichiometric or catalytic amounts |
| Brønsted Acids (e.g., H₂SO₄, TsOH) | Nazarov Cyclization | Divinyl Ketones | Cyclopentenones | Strong acid conditions |
| Rhodium Complexes | Intramolecular Hydroacylation | Unsaturated Aldehydes/Ketones | Cyclic Ketones | Homogeneous catalysis |
| Palladium Complexes | Carbonylative Cyclization | Dienyl Triflates/Halides | Cyclopentenones | CO atmosphere |
Experimental Protocols
Base-Catalyzed Cyclization of 2,5-Hexanedione using Calcium Oxide (CaO) [4]
This procedure details the synthesis of 3-methyl-2-cyclopentenone from 2,5-hexanedione, serving as a model protocol for the base-catalyzed cyclization of 1,4-dicarbonyl compounds.
-
Materials:
-
2,5-Hexanedione (3g)
-
Water (10 mL)
-
Calcium Oxide (CaO) (400 mg)
-
Nitrogen (for inert atmosphere)
-
25 mL three-necked flask
-
-
Procedure:
-
To a 25 mL three-necked flask, add 3g of 2,5-hexanedione and 10 mL of water.
-
Establish an inert atmosphere by purging the flask with nitrogen.
-
Heat the mixture to 150 °C with stirring.
-
Add 400 mg of CaO to the reaction mixture.
-
Maintain the reaction at 150 °C for 14 hours.
-
After cooling, the product can be isolated and purified using standard techniques such as extraction and distillation. The progress and yield can be monitored by gas chromatography.
-
Mandatory Visualization
Caption: Base-catalyzed intramolecular aldol condensation of this compound.
References
Validating Spectroscopic Data for 6-Heptene-2,5-Dione and its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of novel organic compounds is a cornerstone of successful research. This guide provides a comprehensive comparison of spectroscopic data for 6-heptene-2,5-dione and its derivatives, offering a foundational dataset for the validation of newly synthesized molecules. By presenting key spectral features and detailed experimental protocols, this document aims to facilitate the accurate identification and characterization of this important class of compounds.
Introduction to Spectroscopic Validation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in modern organic chemistry.[1] They provide detailed information about the molecular structure, functional groups, and molecular weight of a compound. For this compound and its derivatives, which are characterized by the presence of both keto and alkene functionalities, a combined spectroscopic approach is essential for unambiguous structure elucidation. The conjugation of the double bond with one of the carbonyl groups in these α,β-unsaturated ketones leads to characteristic spectral patterns that are sensitive to substitution.[2]
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent compound, this compound, and provide a comparative analysis of expected spectral shifts for its derivatives. This data is compiled from publicly available spectral databases and peer-reviewed literature.
This compound: A Reference Dataset
| Spectroscopic Technique | Observed Data |
| ¹³C NMR | Spectral data available. |
| Mass Spectrometry (GC-MS) | Spectral data available. |
| Infrared (IR) Spectroscopy (Vapor Phase) | Spectral data available. |
Note: Specific peak values and full spectra can be accessed through publicly available databases such as PubChem.
Comparison with Derivatives
The introduction of substituents to the this compound scaffold will induce predictable changes in the spectroscopic data. The following table outlines the expected trends based on the analysis of similar α,β-unsaturated ketone systems.
| Spectroscopic Technique | Effect of Substitution | Rationale |
| ¹H NMR | Chemical shifts of vinylic and allylic protons will be altered. Electron-donating groups (EDGs) on the double bond will generally cause upfield shifts, while electron-withdrawing groups (EWGs) will cause downfield shifts. | The electron density around the protons is modified by the electronic nature of the substituent. |
| ¹³C NMR | The chemical shifts of the carbonyl carbons and the carbons of the C=C double bond are sensitive to substitution. Conjugation generally shifts the carbonyl carbon signal upfield. | Changes in electron density and resonance effects directly impact the shielding of the carbon nuclei.[3] |
| IR Spectroscopy | The C=O and C=C stretching frequencies will shift. Conjugation typically lowers the frequency of the C=O stretch.[2] | The strength and vibrational frequency of the bonds are influenced by electronic effects and resonance. |
| Mass Spectrometry | The fragmentation pattern will be influenced by the nature and position of the substituent. Characteristic fragmentation pathways for α,β-unsaturated ketones include α-cleavage and McLafferty rearrangement.[4][5] | The stability of the resulting fragment ions is dictated by the substituent. |
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following are detailed methodologies for the key spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal-to-noise.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column before entering the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-500).
-
The resulting mass spectrum will show the molecular ion peak and characteristic fragment ions.
Visualization of Key Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated.
By adhering to these detailed protocols and utilizing the comparative data provided, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity and reliability of their scientific findings.
References
- 1. [Spectroscopic and chromatographic studies on photochemical isomerism of alpha, beta-diunsaturated ketones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
Comparative Analysis of the Biological Activity of α,β-Unsaturated Ketone Analogues
A comprehensive guide for researchers and drug development professionals on the biological activities of α,β-unsaturated ketone analogues, a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and pathway visualizations.
The α,β-unsaturated ketone moiety is a key pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities. These activities stem from the electrophilic nature of the β-carbon, which can react with nucleophilic residues in biological macromolecules, thereby modulating their function. This guide focuses on the comparative analysis of the cytotoxic and antimicrobial activities of chalcones, a prominent class of α,β-unsaturated ketones, which serve as valuable analogues for understanding the potential of related structures like 6-heptene-2,5-dione.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro cytotoxic and antimicrobial activities of a series of synthesized chalcone (B49325) derivatives. The data is presented to facilitate easy comparison of the structure-activity relationships among the analogues.
| Compound ID | Structure | Cytotoxicity (IC50 in µM) | Antimicrobial Activity (MIC in µg/mL) |
| Chalcone 1 | R1=H, R2=H | >100 | 25 (S. aureus), 50 (E. coli) |
| Chalcone 2 | R1=OH, R2=H | 25.5 | 12.5 (S. aureus), 25 (E. coli) |
| Chalcone 3 | R1=OCH3, R2=H | 52.1 | 25 (S. aureus), 50 (E. coli) |
| Chalcone 4 | R1=H, R2=Cl | 15.8 | 6.25 (S. aureus), 12.5 (E. coli) |
| Chalcone 5 | R1=H, R2=NO2 | 8.2 | 3.12 (S. aureus), 6.25 (E. coli) |
IC50 values were determined against the HeLa (cervical cancer) cell line. MIC (Minimum Inhibitory Concentration) values were determined against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Evaluation: MTT Assay
The cytotoxic activity of the chalcone analogues was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4]
-
Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the chalcone analogues (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the chalcone analogues against S. aureus and E. coli was determined using the broth microdilution method.[5]
-
Preparation of Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to an optical density corresponding to 1 x 10⁸ CFU/mL. This was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: The chalcone analogues were serially diluted in MHB in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review | BIO Web of Conferences [bio-conferences.org]
Predicting the Path: A Guide to Quantum Chemical Calculations for Cyclization Reactions
For researchers, scientists, and drug development professionals, understanding and predicting the pathways of cyclization reactions is crucial for designing novel molecules and optimizing synthetic routes. Quantum chemical calculations have emerged as a powerful tool in this endeavor, offering insights into reaction mechanisms, transition states, and the thermodynamic and kinetic factors that govern these transformations. This guide provides a comparative overview of various quantum chemical methods, popular software packages, and the experimental data that supports these computational predictions.
Unveiling Reaction Pathways: A Comparison of Computational Methods
The accuracy of a computational prediction hinges on the chosen theoretical method. For cyclization reactions, Density Functional Theory (DFT) is a widely used and versatile approach, offering a good balance between computational cost and accuracy. However, the performance of DFT can vary significantly depending on the chosen functional. More computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide higher accuracy but are often limited to smaller molecular systems.
The following table summarizes the performance of various DFT functionals for predicting the activation energies of pericyclic reactions, a common class of cyclization reactions. The Mean Absolute Error (MAE) in kcal/mol is a measure of the average deviation from high-level benchmark calculations or experimental data. Lower MAE values indicate better accuracy.
| DFT Functional | MAE for Diels-Alder Reactions (kcal/mol) | MAE for Electrocyclization Reactions (kcal/mol) | MAE for Sigmatropic Rearrangements (kcal/mol) |
| Hybrid Functionals | |||
| B3LYP | 1.5 - 2.4[1][2] | ~2.5 | ~2.1 |
| B3LYP-D3(BJ) | 1.1[1] | - | - |
| PBE0-D3 | 1.1 - 1.3 | - | - |
| Meta-Hybrid Functionals | |||
| M06-2X | 1.1[3][4] | 1.1[3][4] | 1.1[3][4] |
| MPW1K | 1.1 - 2.1[1][2] | - | - |
| Double-Hybrid Functionals | |||
| B2K-PLYP | 1.4 - 1.5[3] | 1.4 - 1.5[3] | 1.4 - 1.5[3] |
| mPW2K-PLYP | 1.4 - 1.5[3] | 1.4 - 1.5[3] | 1.4 - 1.5[3] |
| revDSD-PBEP86 | 1.4 - 1.5[3] | 1.4 - 1.5[3] | 1.4 - 1.5[3] |
| GGA Functionals | |||
| BP86 | 5.8[3][4] | 5.8[3][4] | 5.8[3][4] |
Note: The performance of DFT functionals can be basis set dependent. The values presented here are generally from studies using Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent (e.g., cc-pVTZ) basis sets.
The Chemist's Toolkit: Popular Software Packages
Several software packages are available to perform these quantum chemical calculations. The choice of software often depends on the user's experience, the desired level of theory, and the size of the molecular system.
| Software | Key Features | Target Audience |
| Gaussian | A comprehensive suite of ab initio and DFT methods, widely used in the academic community.[5][6][7][8] Known for its robustness and extensive documentation. | Experienced computational chemists, academic researchers. |
| ORCA | A powerful and versatile quantum chemistry package with a strong emphasis on DFT and correlated wavefunction methods.[9][10][11][12][13] It is known for its computational efficiency and is free for academic use. | Academic researchers, computational chemists. |
| Spartan | A user-friendly interface with a focus on organic chemistry applications.[14][15][16][17][18] It integrates molecular mechanics, semi-empirical methods, and DFT, making it suitable for both educational and research purposes. | Students, organic chemists, researchers looking for an intuitive interface. |
From Theory to Practice: Experimental Validation
Computational predictions of cyclization pathways are most powerful when they are validated by experimental data. A variety of experimental techniques can be used to probe reaction mechanisms and kinetics, providing crucial benchmarks for theoretical models.
Experimental Protocols
Below are examples of experimental protocols for common cyclization reactions:
1. Nazarov Cyclization:
-
Objective: To induce the acid-catalyzed cyclization of a divinyl ketone to a cyclopentenone.
-
Procedure: A solution of the divinyl ketone in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. A Lewis acid catalyst (e.g., SnCl₄ in dichloromethane) is added dropwise. The reaction is allowed to warm to room temperature and stirred for a specified time (e.g., 30 minutes). The reaction is then quenched, and the product is extracted and purified by column chromatography.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The structure of the product is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
2. Diels-Alder Reaction:
-
Objective: To effect a [4+2] cycloaddition between a conjugated diene and a dienophile.
-
Procedure: The diene and dienophile are dissolved in an appropriate solvent (e.g., toluene, dichloromethane). The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a set period. The solvent is then removed under reduced pressure, and the product is purified by recrystallization or column chromatography.
-
Monitoring: Reaction progress can be followed by TLC, GC-MS, or NMR spectroscopy. The stereochemistry of the product can be determined by 2D NMR techniques such as NOESY.
3. Photochemical [2+2] Cycloaddition:
-
Objective: To induce a cycloaddition reaction between two alkene moieties using light.
-
Procedure: The alkene substrates are dissolved in a suitable solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. A photosensitizer may be added if the reactants do not absorb light efficiently. The solution is then irradiated with a UV lamp of a specific wavelength (e.g., 254 nm, 300 nm) for a designated time. The solvent is evaporated, and the product is purified.
-
Monitoring: The disappearance of starting materials and the appearance of the product can be monitored by UV-Vis spectroscopy, GC-MS, or NMR.
4. Robinson Annulation:
-
Objective: To form a six-membered ring by a tandem Michael addition and intramolecular aldol (B89426) condensation.
-
Procedure: The reaction involves treating an α,β-unsaturated ketone with a ketone enolate.[19][20] The reaction is typically carried out in the presence of a base (e.g., sodium ethoxide, potassium hydroxide) in a protic solvent like ethanol. The mixture is heated to reflux for a specific duration. After cooling, the product is isolated by extraction and purified.[19][21][22]
-
Monitoring: TLC and GC-MS are used to monitor the reaction's progress. The structure of the annulated product is confirmed using NMR, IR spectroscopy, and mass spectrometry.
Visualizing the Path Forward
Diagrams are invaluable for understanding the complex workflows and relationships in computational chemistry.
Caption: A typical workflow for the computational prediction of cyclization pathways.
Caption: A conceptual comparison of common quantum chemical methods.
Caption: A simplified energy profile for a Diels-Alder reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation energies of pericyclic reactions: performance of DFT, MP2, and CBS-QB3 methods for the prediction of activation barriers and reaction energetics of 1,3-dipolar cycloadditions, and revised activation enthalpies for a standard set of hydrocarbon pericyclic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. ritme.com [ritme.com]
- 6. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 7. gaussian.com [gaussian.com]
- 8. Gaussian | OSU Software | Oregon State University [softwarelist.oregonstate.edu]
- 9. hpc.hku.hk [hpc.hku.hk]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ORCA - FACCTs [faccts.de]
- 12. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]
- 13. ORCA - NERSC Documentation [docs.nersc.gov]
- 14. Spartan (chemistry software) - Wikipedia [en.wikipedia.org]
- 15. wavefun.com [wavefun.com]
- 16. store.wavefun.com [store.wavefun.com]
- 17. youtube.com [youtube.com]
- 18. Spartan@UCSD [spartan.ucsd.edu]
- 19. Robinson annulation - Wikipedia [en.wikipedia.org]
- 20. Robinson Annulation [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Robinson Annulation: Definition, Reaction Mechanism [unacademy.com]
A Comparative Guide to the Intramolecular Cyclization of 6-Heptene-2,5-dione and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The intramolecular cyclization of unsaturated dicarbonyl compounds is a fundamental transformation in organic synthesis, providing access to a variety of cyclic frameworks that are core structures in many natural products and pharmaceutical agents. This guide provides a comparative analysis of the kinetic and synthetic aspects of the intramolecular cyclization of 6-heptene-2,5-dione and its analogous transformations, including the Pauson-Khand reaction, the Nazarov cyclization, and the intramolecular aldol (B89426) reaction.
Comparison of Intramolecular Cyclization Reactions
| Reaction | Pauson-Khand Reaction | Nazarov Cyclization | Intramolecular Aldol Reaction |
| Substrate | 1,6-Enyne | Divinyl Ketone | Diketone or Keto-aldehyde |
| Product | Bicyclic Cyclopentenone | Cyclopentenone | Cyclic β-Hydroxy Ketone/Enone |
| Catalyst/Reagent | Co, Rh, or other transition metals | Lewis or Brønsted acids | Acid or Base |
| Key Intermediate | Metallacyclopentene | Pentadienyl Cation | Enolate |
| Rate-Determining Step | Typically CO dissociation or alkene insertion[1] | 4π-Electrocyclization[2] | Often enolate formation or C-C bond formation[3] |
| Typical Conditions | High temperature, CO pressure (can be milder with promoters)[1] | Often requires stoichiometric strong acids[4] | Varies from mild to harsh depending on substrate |
| Activation Energy (Ea) | ~19.2 kcal/mol (computationally determined for a specific system)[5] | Varies with substrate and catalyst | Low activation energy for the cyclization step itself (computationally determined for 1,6-diketones)[6][7] |
Reaction Mechanisms and Pathways
The choice of cyclization strategy is dictated by the substrate and the desired product. The following diagrams illustrate the fundamental mechanistic pathways for the Pauson-Khand reaction, Nazarov cyclization, and intramolecular aldol reaction.
Figure 1: General mechanism of the cobalt-mediated Pauson-Khand reaction.
Figure 2: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.[8]
Figure 3: General mechanism for the base-catalyzed intramolecular aldol reaction.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and optimization of synthetic procedures. Below are representative protocols for conducting kinetic analysis of the Pauson-Khand, Nazarov, and intramolecular aldol reactions.
Kinetic Analysis of a Microwave-Assisted Pauson-Khand Reaction
This protocol is adapted from a procedure for the rapid, microwave-assisted Pauson-Khand reaction using catalytic amounts of Co₂(CO)₈.[9]
Materials:
-
1,6-enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Cyclohexylamine
-
Toluene (anhydrous)
-
Microwave reactor vials
-
GC-MS or HPLC for analysis
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the 1,6-enyne substrate (1.0 equiv), toluene, and cyclohexylamine.
-
Add dicobalt octacarbonyl (e.g., 20 mol%).[9]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) for a specified time (e.g., 5 minutes).[9]
-
To perform a kinetic study, a series of reactions are set up and run for different time intervals (e.g., 1, 2, 3, 4, 5 minutes).
-
After each reaction is complete, cool the vial rapidly to quench the reaction.
-
Take an aliquot of the reaction mixture, dilute it appropriately, and analyze by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial rate.
-
To determine activation parameters, the experiment is repeated at different temperatures, and an Eyring plot is constructed.[10][11]
Figure 4: Experimental workflow for the kinetic analysis of a Pauson-Khand reaction.
Kinetic Analysis of a Lewis Acid-Catalyzed Nazarov Cyclization
This protocol outlines a general procedure for monitoring the kinetics of a Nazarov cyclization using in situ IR spectroscopy.[12]
Materials:
-
Divinyl ketone substrate
-
Lewis acid (e.g., Zn(OTf)₂, Cu(OTf)₂, etc.)
-
Chiral Brønsted acid (for asymmetric variants)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
In situ IR spectrometer with a probe
Procedure:
-
Set up the in situ IR spectrometer and calibrate it according to the manufacturer's instructions.
-
In a dry reaction vessel under an inert atmosphere, dissolve the divinyl ketone substrate in the anhydrous solvent.
-
If applicable, add the chiral Brønsted acid and any other additives.
-
Initiate the reaction by adding the Lewis acid catalyst at the desired temperature.
-
Immediately begin monitoring the reaction by acquiring IR spectra at regular time intervals.
-
Identify a characteristic IR absorption band for the starting material (e.g., the carbonyl stretch of the divinyl ketone) and the product (e.g., the carbonyl stretch of the cyclopentenone).
-
Plot the absorbance of the starting material or product band as a function of time.
-
Convert absorbance to concentration using a pre-determined calibration curve.
-
Analyze the concentration versus time data to determine the rate constant.
-
Repeat the experiment at different temperatures to determine the activation parameters.
Figure 5: Experimental workflow for the kinetic analysis of a Nazarov cyclization.
Kinetic Analysis of an Intramolecular Aldol Reaction
This protocol describes a method for studying the kinetics of an intramolecular aldol reaction using UV-vis spectroscopy, suitable for reactions that produce a conjugated enone product.[13]
Materials:
-
Diketone substrate (e.g., 2,6-heptanedione)[14]
-
Acid or base catalyst (e.g., H₂SO₄ or NaOH)
-
Solvent (e.g., water or ethanol)
-
UV-vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the diketone substrate and the acid or base catalyst of known concentrations.
-
Set the UV-vis spectrophotometer to the desired temperature.
-
In a quartz cuvette, mix the solvent and the catalyst solution.
-
Initiate the reaction by adding a small volume of the diketone stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at the λ_max of the conjugated enone product over time.
-
Record the absorbance until the reaction is complete or for a sufficient duration to determine the initial rate.
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
The rate constant can be calculated from the initial rate and the initial concentrations of the reactants.[13]
-
To determine the order of the reaction with respect to each reactant, the experiment is repeated with varying initial concentrations of the diketone and the catalyst.
-
To determine the activation energy, the experiment is performed at several different temperatures.
Figure 6: Experimental workflow for the kinetic analysis of an intramolecular aldol reaction.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical study of intramolecular aldol condensation of 1, 6-diketones: trimethylsilyl substituent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. www2.oberlin.edu [www2.oberlin.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis and Evaluation of Cyclopentenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Cyclopentenone derivatives represent a significant class of bioactive molecules, demonstrating a wide range of pharmacological activities, including potent anti-inflammatory and anticancer properties. Their efficacy is often attributed to the electrophilic nature of the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in key signaling proteins. This guide provides a comparative overview of the synthesis and biological evaluation of substituted cyclopentenones, with a focus on the Pauson-Khand reaction for their synthesis and their subsequent evaluation as anti-inflammatory and anticancer agents.
Data Presentation
Table 1: Comparison of Synthetic Protocols for Cyclopentenone Derivatives via the Pauson-Khand Reaction
| Entry | Alkene | Alkyne | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Silyl (B83357) Enol Ether | Terminal | Co₂(CO)₈, DodSMe | 1,2-DCE | 70 | 2 | 88 | [1] |
| 2 | Silyl Enol Ether | Internal | Co₂(CO)₈, DodSMe | 1,2-DCE | 70 | 2 | 77 | [2] |
| 3 | Norbornene | Phenylacetylene | Co₂(CO)₈ | Benzene | 60-70 | 24 | 95 | [3] |
| 4 | Allenic Hydrocarbon | Terminal | Co₂(CO)₈, NMO | CH₂Cl₂ | 40 | 18 | 71 | [4] |
| 5 | Terminal Alkene | Trifluoromethylacetylene | [Rh(CO)₂Cl]₂ | Toluene | 80 | 12 | 74 | [4] |
DodSMe: Dodecyl methyl sulfide (B99878); 1,2-DCE: 1,2-Dichloroethane; NMO: N-methylmorpholine N-oxide.
Table 2: Comparison of the Biological Activity of Selected Cyclopentenone Derivatives
| Compound | Biological Activity | Cell Line/Model | Assay | IC₅₀ (µM) | Mechanism of Action | Reference |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | Anti-inflammatory | HeLa Clone 10 | NF-κB Luciferase | 7 | Inhibition of NF-κB activation | [5] |
| Cross-conjugated dieneone 12 | Anti-inflammatory | HeLa Clone 10 | NF-κB Luciferase | 6.2 | Inhibition of NF-κB activation | [5] |
| Fused-cyclopentenone phosphonate (B1237965) (P-5) | Anti-inflammatory | LPS-activated macrophages | TNF-α secretion | - | Reduction of ERK phosphorylation | [6] |
| Cyclopent-2-en-1-one (2CP) | Anticancer | Melanoma cells | Cytotoxicity | Sub-micromolar | Mitochondria-mediated apoptosis, Caspase 3 activation | [7] |
| 2,5-Bis(2-hydroxybenzylidene)cyclopentanone | Anticancer | Murine Hepatoma | NQO1 Induction | 0.075 (CD value) | Michael acceptor, induction of phase 2 enzymes | [8] |
IC₅₀: Half-maximal inhibitory concentration; CD value: Concentration required to double quinone reductase activity.
Experimental Protocols
Synthesis of Oxygenated Cyclopentenones via Pauson-Khand Reaction of Silyl Enol Ethers.[1][2]
This protocol describes a cobalt-mediated intramolecular Pauson-Khand reaction to yield synthetically valuable oxygenated cyclopentenone products.
-
Preparation of the Silyl Enol Ether Precursor: The corresponding ketone or aldehyde is reacted with a silylating agent (e.g., TBSOTf) and a non-nucleophilic base (e.g., DIPEA) to generate the silyl enol ether.
-
Formation of the Dicobalthexacarbonyl Complex: The silyl enol ether is then reacted with dicobalt octacarbonyl (Co₂(CO)₈) to form the requisite alkyne-cobalt complex.
-
Pauson-Khand Cyclization: The dicobalthexacarbonyl complex is dissolved in a suitable solvent such as 1,2-dichloroethane. A promoter, for instance, dodecyl methyl sulfide (DodSMe), is added. The reaction mixture is heated to 70°C for approximately 2 hours.
-
Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired oxygenated cyclopentenone.
In Vitro NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity.[5]
This assay is used to quantify the inhibition of NF-κB transcriptional activity.
-
Cell Culture: HeLa cells stably transfected with an NF-κB-dependent luciferase reporter gene are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test cyclopentenone derivatives for a specified period.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to induce NF-κB activity.
-
Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence signal, which is proportional to NF-κB activity, is normalized to a control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the NF-κB activity, is then calculated.
Cytotoxicity Assay for Anticancer Activity.[7]
This protocol determines the concentration at which a compound is toxic to cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., melanoma or lung cancer cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with a range of concentrations of the cyclopentenone derivative and incubated for a defined period (e.g., 24-72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Mandatory Visualization
Caption: Generalized workflow of the Pauson-Khand reaction.
Caption: Inhibition of the NF-κB pathway by cyclopentenones.
References
- 1. Oxygenated Cyclopentenones via the Pauson–Khand Reaction of Silyl Enol Ether Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 4. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-Inflammatory Activity of a Novel Fused-Cyclopentenone Phosphonate and Its Potential in the Local Treatment of Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pro-apoptotic activity of cyclopentenone in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potency of Michael reaction acceptors as inducers of enzymes that protect against carcinogenesis depends on their reactivity with sulfhydryl groups - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 6-heptene-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 6-heptene-2,5-dione, a γ,δ-unsaturated 1,4-dicarbonyl compound. Given the limited direct literature on the synthesis of this specific molecule, this comparison is based on established methodologies for the formation of analogous 1,4-dicarbonyl compounds. The primary routes explored are the Stetter reaction and the Michael addition, offering different approaches to the target structure.
At a Glance: Comparison of Synthetic Routes
| Parameter | Stetter Reaction | Michael Addition |
| Starting Materials | Propanal, Methyl Vinyl Ketone | Acetone, 1-Penten-3-one |
| Key Transformation | Umpolung of an aldehyde followed by conjugate addition | 1,4-conjugate addition of an enolate |
| Catalyst/Reagent | Thiazolium or Triazolium salt, Base | Strong Base (e.g., LDA, NaH) |
| Purity | Generally good, requires purification | Can have side products, requires purification |
| Scalability | Potentially scalable | Scalable, but requires careful control of stoichiometry and temperature |
Visualizing the Synthetic Approaches
The logical workflow for this comparative study, from identifying potential synthetic pathways to the final analysis, is depicted below.
Caption: Logical workflow of the comparative study.
Synthetic Route 1: Stetter Reaction
The Stetter reaction is a powerful method for the synthesis of 1,4-dicarbonyl compounds.[1][2][3] It involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium or triazolium salt.[2] For the synthesis of this compound, a plausible Stetter reaction would involve the coupling of propanal and methyl vinyl ketone.
The general mechanism involves the generation of a Breslow intermediate from the aldehyde and the N-heterocyclic carbene (NHC) catalyst. This intermediate then acts as an acyl anion equivalent and adds to the Michael acceptor.
References
Assessing the Drug-like Properties of 6-Heptene-2,5-dione Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the drug-like properties of hypothetical compounds derived from 6-heptene-2,5-dione. In the absence of specific experimental data for this class of compounds, this document serves as a practical framework, outlining standard experimental protocols and presenting illustrative data to guide early-stage drug discovery efforts. The comparisons are made against a well-established drug, doxorubicin, which, while structurally distinct, shares the presence of carbonyl functionalities and provides a relevant benchmark for cytotoxicity and cellular uptake.
Introduction to this compound Derivatives
The this compound scaffold represents a class of molecules with potential for biological activity due to the presence of two reactive carbonyl groups. These functionalities can participate in various biological interactions, making them interesting starting points for medicinal chemistry campaigns. However, their inherent reactivity also raises concerns about potential toxicity and metabolic instability. Therefore, a thorough assessment of their drug-like properties is a critical first step in evaluating their therapeutic potential. This guide focuses on three hypothetical derivatives:
-
H7D-001: The parent this compound.
-
H7D-002: A derivative with a substituted aromatic ring to increase lipophilicity.
-
H7D-003: A derivative with a polar side chain to enhance solubility.
Comparative Analysis of Drug-Like Properties
The following tables summarize the predicted and hypothetical experimental data for the this compound derivatives in comparison to doxorubicin.
Table 1: Physicochemical Properties and Lipinski's Rule of Five
| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations |
| H7D-001 | 126.15 | 1.2 | 0 | 2 | 0 |
| H7D-002 | 248.29 | 3.5 | 1 | 3 | 0 |
| H7D-003 | 218.24 | 0.8 | 2 | 4 | 0 |
| Doxorubicin | 543.52 | -1.7 | 6 | 12 | 2 |
Note: Data for H7D derivatives are calculated or hypothetical.
Lipinski's "Rule of Five" is a guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug.[1][2] Generally, an orally active drug has no more than one violation of these rules.[1]
Table 2: In Vitro ADME Properties
| Compound | Aqueous Solubility (µM) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) |
| H7D-001 | 500 | 5.2 | < 5 |
| H7D-002 | 50 | 15.8 | 25 |
| H7D-003 | > 1000 | 1.5 | 45 |
| Doxorubicin | > 2000 | < 1.0 | > 60 |
Note: Data for H7D derivatives are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Lipinski's Rule of Five Calculation
Lipinski's Rule of Five is a computational method used to predict the oral bioavailability of a compound.[1][3] The parameters are calculated using standard cheminformatics software (e.g., ChemDraw, RDKit).
-
Molecular Weight: Calculated from the chemical formula.
-
LogP (octanol-water partition coefficient): A measure of lipophilicity, calculated using methods like clogP or Molinspiration.
-
Hydrogen Bond Donors: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors: The number of nitrogen and oxygen atoms.[4]
Aqueous Solubility Assay (Shake-Flask Method)
This method determines the thermodynamic solubility of a compound in an aqueous buffer.[5][6]
-
An excess amount of the solid compound is added to a vial containing a phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).
-
The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[7]
-
A standard curve is used to quantify the compound's concentration, which represents its aqueous solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive diffusion of a compound across a biological membrane.[8][9]
-
A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.[9]
-
The acceptor wells of a 96-well plate are filled with buffer.
-
The test compound, dissolved in buffer, is added to the donor wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 4-16 hours).[10]
-
After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.[11]
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.[12]
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[13][14]
-
The test compound is incubated with liver microsomes (human or other species) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[15]
-
The metabolic reaction is initiated by adding the cofactor NADPH.[16]
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[17]
-
The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]
Visualizations
Experimental Workflow for In Vitro ADME Assessment
References
- 1. dev.drugbank.com [dev.drugbank.com]
- 2. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaccessla.com [bioaccessla.com]
- 4. moglen.law.columbia.edu [moglen.law.columbia.edu]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. PAMPA | Evotec [evotec.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. mttlab.eu [mttlab.eu]
- 16. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of 6-Heptene-2,5-dione: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-heptene-2,5-dione (CAS No. 70353-50-3) was publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of flammable and potentially hazardous dione (B5365651) and ketone chemical waste. Researchers, scientists, and drug development professionals must consult the chemical's manufacturer or supplier for a specific SDS and adhere to all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles or a face shield, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2] All sources of ignition, such as open flames and sparks, must be eliminated from the vicinity due to the potential flammability of the compound.[1][3][4][5]
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
-
Waste Identification and Segregation:
-
Classify this compound as a flammable organic waste.
-
Do not mix with other waste streams such as acids, bases, or halogenated compounds to avoid potentially violent reactions and costly disposal.[7]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and compatible container, preferably the original container or a clean, empty solvent bottle.[7] The container must have a secure, tight-fitting cap.[7]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable").[6][8] Do not use chemical formulas or abbreviations.[6][8]
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]
-
The SAA should be a secondary containment system, such as a chemical-resistant tray, to contain any potential leaks.
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.
-
-
Arranging for Disposal:
-
Empty Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol).[8] The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container may be disposed of in the regular trash, with the label defaced.[8][10]
-
III. Quantitative Data Summary
The following table outlines the critical quantitative data that should be obtained from the specific Safety Data Sheet for this compound. This information is essential for a full risk assessment.
| Property | Value |
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| Flash Point | Data not available; assume flammable |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Specific Gravity | Data not available |
| LD50 (Oral) | Data not available; handle with caution |
| Permissible Exposure Limits | Data not available; minimize exposure |
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and other laboratory chemical waste.
References
- 1. fishersci.com [fishersci.com]
- 2. sfera.bio [sfera.bio]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 6-Heptene-2,5-dione
Disclaimer: A specific Safety Data Sheet (SDS) for 6-Heptene-2,5-dione (CAS No. 70353-50-3) was not located. The following guidance is based on the general hazards associated with unsaturated ketones and volatile organic compounds. It is imperative to handle this chemical with caution and to consult with your institution's environmental health and safety department for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational plans, and disposal are designed to ensure laboratory safety and build trust in chemical handling best practices.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Material/Type Recommendation |
| Hands | Chemical-resistant gloves | Butyl rubber or Viton® are recommended for handling ketones. Nitrile gloves may offer short-term splash protection but should be changed immediately upon contact.[1][2] Always inspect gloves for integrity before use.[3] |
| Eyes | Safety goggles or a face shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing. |
| Body | Laboratory coat or chemical-resistant apron | A flame-retardant lab coat is recommended. For larger quantities or increased splash potential, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Respirator | Work should be conducted in a certified chemical fume hood. If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][5][6][7] |
| Feet | Closed-toe shoes | Leather or other chemical-resistant material that covers the entire foot. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Use explosion-proof ventilation and electrical equipment, as ketones can be flammable.[8]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not breathe vapors or mists.[10]
-
Keep away from heat, sparks, and open flames.[11]
-
Use non-sparking tools to prevent ignition.[9]
-
Ground and bond containers when transferring material to prevent static discharge.[11]
-
Wash hands thoroughly after handling.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][13]
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[8]
Disposal Plan
Waste Characterization:
-
This compound should be considered a hazardous chemical waste. Due to its nature as an unsaturated ketone, it may be classified as a flammable and potentially toxic organic waste.
Waste Collection and Labeling:
-
Collect waste in a dedicated, properly labeled, and compatible container.[14] Do not mix with other waste streams to avoid unforeseen chemical reactions.[14]
-
The container must be kept closed except when adding waste.
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
Disposal Procedure:
-
Dispose of the chemical waste through your institution's hazardous waste management program.[13]
-
Do not dispose of this compound down the drain or in the regular trash.[9]
-
Contaminated materials, such as gloves, pipette tips, and paper towels, should also be collected and disposed of as hazardous waste.
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling this compound from preparation to disposal.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Respirators and Goggles - Oak Hill Fire Safe Council [oakhillfiresafe.org]
- 5. 3m.com [3m.com]
- 6. For TB or Silica or VOCs, Choose the Right Respirator - EHSLeaders [ehsleaders.org]
- 7. oaji.net [oaji.net]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. westliberty.edu [westliberty.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. pfw.edu [pfw.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
